Delphinidin 3,5-diglucoside
Description
Delphinidin 3,5-diglucoside has been reported in Crocus sieberi, Punica granatum, and other organisms with data available.
Properties
CAS No. |
17670-06-3 |
|---|---|
Molecular Formula |
C27H31O17+ |
Molecular Weight |
627.5 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-5-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C27H30O17/c28-6-16-19(34)21(36)23(38)26(43-16)41-14-4-9(30)3-13-10(14)5-15(25(40-13)8-1-11(31)18(33)12(32)2-8)42-27-24(39)22(37)20(35)17(7-29)44-27/h1-5,16-17,19-24,26-29,34-39H,6-7H2,(H3-,30,31,32,33)/p+1/t16-,17-,19-,20-,21+,22+,23-,24-,26-,27-/m1/s1 |
InChI Key |
XCTGXGVGJYACEI-LCENJUANSA-O |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O.[Cl-] |
melting_point |
202 - 203 °C |
physical_description |
Solid |
Synonyms |
Delphoside; Aurobanin A; Delphin chloride |
Origin of Product |
United States |
Foundational & Exploratory
The Cornerstone of Blue: A Technical Guide to Delphinidin 3,5-diglucoside Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of delphinidin (B77816) 3,5-diglucoside, a key anthocyanin responsible for the blue and purple hues in many plant species. A comprehensive understanding of this pathway is crucial for advancements in plant genetics, natural product synthesis, and the development of novel therapeutic agents. This document outlines the core enzymatic steps, presents key quantitative data, provides detailed experimental protocols, and visualizes the intricate molecular processes involved.
The Biosynthetic Pathway: From Phenylalanine to a Vibrant Blue
The formation of delphinidin 3,5-diglucoside is a specialized branch of the well-characterized flavonoid biosynthesis pathway. The journey begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core delphinidin structure, which is then further modified by glycosylation to yield the stable, colored this compound.
The initial phase of the pathway, leading to the synthesis of dihydroflavonols, is common to the production of various flavonoids. The commitment to delphinidin synthesis is determined by the action of Flavonoid 3',5'-Hydroxylase (F3'5'H), which introduces hydroxyl groups at the 3' and 5' positions of the B-ring of dihydrokaempferol (B1209521) or naringenin. This "blue gene" is a critical determinant for a plant's ability to produce delphinidin-based pigments.
Following the formation of dihydromyricetin, a series of enzymes including Dihydroflavonol 4-Reductase (DFR) and Anthocyanidin Synthase (ANS) catalyze its conversion to the unstable delphinidin aglycone. To achieve stability and its characteristic coloration, delphinidin must undergo glycosylation. The first glucosylation step, at the 3-hydroxyl position, is catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT), resulting in delphinidin 3-glucoside. The final and defining step is the addition of a second glucose molecule at the 5-hydroxyl position, a reaction mediated by UDP-glucose:anthocyanin 5-O-glucosyltransferase (5GT), to produce this compound.
Quantitative Insights: Enzyme Kinetics
The efficiency of the enzymatic reactions in the this compound biosynthesis pathway is critical for the accumulation of the final product. The following table summarizes the kinetic parameters for the key enzyme, UDP-glucose:anthocyanin 5-O-glucosyltransferase (5GT), from Gentiana triflora.
| Enzyme | Substrate | Km (µM) | Vmax (nmol min-1 mg protein-1) | Source |
| Gt5GT7 | Delphinidin 3-glucoside | 29.5 | 1.49 | [1] |
| Gt5GT7 | Cyanidin 3-glucoside | 20.9 | 0.98 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.
Anthocyanin Extraction and Quantification
Objective: To extract and quantify this compound and other anthocyanins from plant tissue.
Methodology:
-
Sample Preparation: Freeze-dry plant tissue (e.g., petals, fruits) and grind to a fine powder.
-
Extraction: Resuspend the powdered tissue in an acidic methanol (B129727) solution (e.g., 1% HCl in methanol). Incubate in the dark at 4°C for 24 hours.
-
Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes to pellet cell debris.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC-MS/MS Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 30 minutes.
-
Detection: Monitor at 520 nm for anthocyanins.
-
Mass Spectrometry: Employ electrospray ionization (ESI) in positive ion mode to identify and confirm the structure of this compound based on its mass-to-charge ratio (m/z) and fragmentation pattern.
-
-
Quantification: Use a standard curve of purified this compound to quantify its concentration in the samples.
UDP-glucose:anthocyanin 5-O-glucosyltransferase (5GT) Enzyme Assay
Objective: To determine the enzymatic activity of 5GT.
Methodology:
-
Protein Expression and Purification:
-
Clone the coding sequence of the candidate 5GT gene into an expression vector (e.g., pET vector with a His-tag).
-
Transform the vector into E. coli (e.g., BL21(DE3) strain).
-
Induce protein expression with IPTG.
-
Purify the recombinant protein using nickel-affinity chromatography.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
Purified 5GT enzyme
-
Delphinidin 3-glucoside (substrate)
-
UDP-glucose (sugar donor)
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)
-
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination: Stop the reaction by adding an equal volume of 1% trifluoroacetic acid.
-
Product Analysis:
-
Analyze the reaction products by HPLC as described in section 3.1.
-
Identify the this compound peak by comparing its retention time and UV-Vis spectrum with a known standard.
-
-
Activity Calculation: Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the transcript levels of genes involved in the this compound biosynthesis pathway.
Methodology:
-
RNA Extraction: Isolate total RNA from plant tissues using a suitable kit or protocol (e.g., Trizol method).
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
Primer Design: Design gene-specific primers for the target genes (e.g., CHS, CHI, F3H, F3'5'H, DFR, ANS, UFGT, 5GT) and a reference gene (e.g., actin or ubiquitin).
-
qRT-PCR Reaction:
-
Prepare a reaction mix containing cDNA, forward and reverse primers, and a fluorescent dye (e.g., SYBR Green).
-
Perform the qRT-PCR using a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.
Conclusion
The biosynthesis of this compound is a complex, multi-step process that is tightly regulated at both the genetic and enzymatic levels. This guide has provided a detailed overview of the core pathway, quantitative data on key enzymatic steps, and robust experimental protocols for its investigation. A thorough understanding of this pathway not only illuminates the fascinating biochemistry of plant coloration but also opens avenues for the metabolic engineering of novel plant varieties and the discovery of new bioactive compounds for pharmaceutical applications. The methodologies and data presented herein serve as a valuable resource for researchers dedicated to unraveling the intricacies of flavonoid biosynthesis and harnessing its potential for scientific and commercial innovation.
References
An In-depth Technical Guide on the Antioxidant Mechanisms of Delphinidin 3,5-diglucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delphinidin (B77816) 3,5-diglucoside, a prominent anthocyanin found in a variety of pigmented fruits and vegetables, exhibits significant antioxidant activity, contributing to its potential health benefits. This technical guide provides a comprehensive overview of the core mechanisms underlying its antioxidant action. The document delves into its direct radical scavenging properties and its indirect effects on cellular antioxidant defense systems through the modulation of key signaling pathways, including Nrf2, MAPK, and NF-κB. Quantitative data from various antioxidant assays are summarized, and detailed experimental protocols are provided to facilitate further research and development.
Introduction
Anthocyanins, a class of water-soluble flavonoids, are responsible for the vibrant red, purple, and blue colors of many plants. Delphinidin 3,5-diglucoside is a notable member of this family, characterized by the delphinidin aglycone linked to two glucose moieties at the 3 and 5 positions. The unique chemical structure of delphinidin, with three hydroxyl groups on its B-ring, confers potent antioxidant properties. This guide explores the multifaceted mechanisms through which this compound exerts its antioxidant effects, providing a foundation for its potential application in the prevention and treatment of oxidative stress-related diseases.
Direct Antioxidant Activity: Radical Scavenging
The primary antioxidant mechanism of this compound involves its ability to directly scavenge a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This is primarily achieved through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms, facilitated by the numerous hydroxyl groups in its structure.
Quantitative Assessment of Radical Scavenging Activity
The radical scavenging potential of this compound can be quantified using various in vitro assays. While specific IC50 values for this compound are not extensively reported, data for the aglycone, delphinidin, and its 3-O-glucoside provide valuable insights. It is generally observed that the antioxidant activity of anthocyanins can be influenced by glycosylation, with some studies suggesting that diglucosylation at the 3 and 5 positions might slightly lower the activity compared to the aglycone.
| Assay | Compound | IC50/EC50 (µM) | Reference |
| DPPH | Delphinidin | 3.74 | [1] |
| Delphinidin 3-O-glucoside | 6.90 | [1] | |
| ABTS | Delphinidin 3-O-glucoside | Lower activity than Cyanidin 3-O-glucoside | [1] |
| FRAP | Delphinidin | Detected at ≥10 µM | [2] |
Note: The table summarizes available data for delphinidin and its 3-O-glucoside to provide a comparative context for the antioxidant potential of this compound. Further studies are required to establish precise IC50 values for the 3,5-diglucoside.
Indirect Antioxidant Activity: Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating intracellular signaling pathways that control the expression of antioxidant and cytoprotective enzymes.
Nrf2-ARE Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Studies on delphinidin, the aglycone of this compound, have demonstrated its ability to activate this pathway.[3][4] Activation of Nrf2 leads to its translocation to the nucleus, where it binds to the ARE in the promoter region of genes encoding a battery of antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). While direct evidence for this compound is still emerging, it is plausible that it shares this mechanism of action.
MAPK Signaling Pathway Inhibition
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes cascades such as ERK, JNK, and p38, plays a crucial role in cellular responses to oxidative stress. Chronic activation of certain MAPK pathways can lead to inflammation and cell damage. Delphinidin has been shown to inhibit the phosphorylation of key proteins in the MAPK cascade, thereby mitigating the downstream inflammatory effects.[5][6][7][8][9] This suggests that this compound may also exert its antioxidant and anti-inflammatory effects by modulating these pathways.
NF-κB Pathway Suppression
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Oxidative stress is a potent activator of the NF-κB pathway. Delphinidin and its glycosides have been reported to suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators.[10][11][12][13] This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein of NF-κB.
Experimental Protocols
This section provides detailed methodologies for the key in vitro antioxidant assays relevant to the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagents and Equipment:
-
This compound standard
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol), spectrophotometric grade
-
UV-Vis Spectrophotometer
-
96-well microplate or cuvettes
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.
-
Prepare a series of dilutions of this compound in methanol.
-
In a microplate well or cuvette, add a specific volume of the this compound solution (or methanol as a blank).
-
Add a fixed volume of the DPPH working solution to each well/cuvette and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagents and Equipment:
-
This compound standard
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol (B145695)
-
UV-Vis Spectrophotometer
-
96-well microplate or cuvettes
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM final concentration) in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound.
-
Add a small volume of the this compound solution to a fixed volume of the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.
-
Reagents and Equipment:
-
This compound standard
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer, pH 3.6)
-
UV-Vis Spectrophotometer
-
96-well microplate or cuvettes
-
-
Procedure:
-
Prepare the FRAP reagent fresh by mixing TPTZ solution, FeCl₃ solution, and acetate buffer.
-
Warm the FRAP reagent to 37°C.
-
Prepare a series of dilutions of this compound.
-
Add a small volume of the sample to a fixed volume of the FRAP reagent.
-
Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).
-
Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.
-
A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox, and the results are expressed as equivalents of the standard.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[10][14][15][16][17]
-
Reagents and Equipment:
-
This compound
-
Human hepatocarcinoma (HepG2) cells
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
Cell culture medium and reagents
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed HepG2 cells in a 96-well microplate and grow to confluence.
-
Wash the cells and treat them with various concentrations of this compound and the DCFH-DA probe for a specific time (e.g., 1 hour).
-
Wash the cells to remove the compounds that were not taken up.
-
Add the peroxyl radical initiator, AAPH, to induce cellular oxidative stress.
-
Measure the fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH, kinetically over a period of time (e.g., 1 hour) using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).
-
The antioxidant capacity is quantified by calculating the area under the fluorescence curve, and the results are often expressed as quercetin (B1663063) equivalents.
-
Conclusion
This compound possesses a robust antioxidant profile, acting through both direct radical scavenging and indirect modulation of cellular defense pathways. Its ability to influence the Nrf2, MAPK, and NF-κB signaling cascades highlights its potential as a multi-target agent for combating oxidative stress and inflammation. The data and protocols presented in this guide provide a solid framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising natural compound. Future research should focus on obtaining more precise quantitative data for this compound and elucidating the specific molecular interactions within these signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioavailable Concentrations of Delphinidin and Its Metabolite, Gallic Acid, Induce Antioxidant Protection Associated with Increased Intracellular Glutathione in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthocyanin Delphinidin Prevents Neoplastic Transformation of Mouse Skin JB6 P+ Cells: Epigenetic Re-activation of Nrf2-ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthocyanin Delphinidin Prevents Neoplastic Transformation of Mouse Skin JB6 P+ Cells: Epigenetic Re-activation of Nrf2-ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delphinidin Inhibits HER2 and Erk1/2 Signaling and Suppresses Growth of HER2-Overexpressing and Triple Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives | MDPI [mdpi.com]
- 7. Inhibitory effects of delphinidin on the proliferation of ovarian cancer cells via PI3K/AKT and ERK 1/2 MAPK signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delphinidin attenuates pathological cardiac hypertrophy via the AMPK/NOX/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory Effect of Delphinidin on Extracellular Matrix Production via the MAPK/NF-κB Pathway in Nasal Polyp-Derived Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Delphinidin-3-O-glucoside in vitro suppresses NF-κB and changes the secretome of mesenchymal stem cells affecting macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. zen-bio.com [zen-bio.com]
- 16. polyphenols-biotech.fr [polyphenols-biotech.fr]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Degradation Kinetics and Byproducts of Delphinidin 3,5-diglucoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation kinetics and associated byproducts of delphinidin (B77816) 3,5-diglucoside, a naturally occurring anthocyanin. The stability of this compound is a critical factor in its application in the pharmaceutical, nutraceutical, and food industries. This document summarizes the current understanding of its degradation pathways, the factors influencing its stability, and the analytical methods used for its study.
Introduction to Delphinidin 3,5-diglucoside
This compound is an anthocyanin that imparts red, purple, and blue colors to a variety of plants. It is a glycosylated form of the aglycone delphinidin, with two glucose units attached at the 3 and 5 positions of the C-ring. Like other anthocyanins, its stability is influenced by a range of environmental and chemical factors, including pH, temperature, light, and the presence of enzymes or metal ions. Understanding the degradation kinetics and the resulting byproducts is essential for optimizing its use and ensuring the efficacy and safety of products containing it.
Factors Influencing the Stability of this compound
The stability of this compound is paramount for its biological activity and color properties. Several factors can significantly impact its degradation:
-
pH: Anthocyanins are highly sensitive to pH changes. This compound is most stable in acidic conditions (pH < 3), where it exists predominantly as the colored flavylium (B80283) cation. As the pH increases, it undergoes structural transformations to form a colorless carbinol pseudobase and a blue quinoidal base, eventually leading to degradation at neutral and alkaline pH.[1][2]
-
Temperature: Elevated temperatures accelerate the degradation of anthocyanins. Thermal degradation typically follows first-order kinetics and leads to the opening of the heterocyclic C-ring.[3][4]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation of anthocyanins.
-
Oxygen: The presence of oxygen can lead to oxidative degradation, especially in combination with high temperatures.
-
Enzymes: Enzymes such as polyphenol oxidases and glycosidases can catalyze the degradation of anthocyanins.
-
Metal Ions: Certain metal ions can form complexes with anthocyanins, which can either stabilize or destabilize the molecule depending on the ion and the structure of the anthocyanin.
Degradation Kinetics of Delphinidin Glycosides
The degradation of anthocyanins, including this compound, is generally modeled using first-order kinetics.[3][4] The rate of degradation can be described by the following equation:
C = C₀ * e^(-kt)
Where:
-
C is the concentration of the anthocyanin at time t
-
C₀ is the initial concentration of the anthocyanin
-
k is the first-order degradation rate constant
-
t is time
The half-life (t₁/₂) of the anthocyanin, which is the time required for its concentration to decrease by half, can be calculated as:
t₁/₂ = ln(2) / k
While specific kinetic data for this compound is limited in publicly available literature, data for closely related delphinidin glycosides provide valuable insights into its expected stability. The following tables summarize kinetic data for the degradation of delphinidin-3-O-glucoside and delphinidin-3-rutinoside under various conditions.
Table 1: Thermal Degradation Kinetics of Delphinidin-3-O-glucoside in Jaboticaba Juice [5]
| Temperature (°C) | Rate Constant (k) (days⁻¹) | Half-life (t₁/₂) (days) |
| 25 | 0.08 | 8.99 |
| 45 | 0.47 | 1.47 |
| 80 | 11.18 | 0.06 |
Table 2: Thermal Degradation Kinetics of Delphinidin-3-rutinoside [6]
| Temperature (°C) | Rate Constant (k) (10⁻⁵ s⁻¹) | Half-life (t₁/₂) (hours) |
| 78 | - | - |
| 88 | - | - |
| 98 | - | - |
| 108 | - | - |
| (Specific values for rate constants and half-lives were not provided in the abstract of the cited source.) |
It is important to note that the stability of anthocyanins can be significantly influenced by the food matrix. For instance, the degradation rate of delphinidin-3-O-glucoside was found to be higher in a jaboticaba-apple juice blend compared to a jaboticaba-water juice.[5]
Degradation Byproducts of this compound
The degradation of this compound proceeds through the cleavage of the glycosidic bonds and the opening of the heterocyclic C-ring. The primary degradation byproducts identified are:
-
Delphinidin (aglycone): Formed by the hydrolysis of the glycosidic linkages.
-
Gallic acid (3,4,5-trihydroxybenzoic acid): Formed from the B-ring of the delphinidin structure.[3]
-
Phloroglucinaldehyde (2,4,6-trihydroxybenzaldehyde): Formed from the A-ring of the delphinidin structure.[3]
Further degradation of these primary byproducts can also occur.
Experimental Protocols for Degradation Studies
The following sections outline detailed methodologies for conducting degradation kinetic studies of this compound.
Sample Preparation and Stability Testing
-
Preparation of Stock Solution: A stock solution of this compound is prepared in an appropriate solvent, typically a slightly acidified methanol (B129727) or ethanol (B145695) solution to ensure initial stability.[7]
-
Buffer Preparation: A series of buffers with different pH values (e.g., pH 2, 4, 6, 8) are prepared to investigate the effect of pH on degradation.
-
Incubation: Aliquots of the stock solution are added to the different pH buffers in vials. To study thermal degradation, these vials are incubated at various constant temperatures (e.g., 25°C, 50°C, 75°C, 100°C) in a water bath or incubator.[8]
-
Sampling: At regular time intervals, a vial is removed from each pH and temperature condition and immediately placed in an ice bath to quench the degradation reaction.
-
Sample Analysis: The concentration of this compound in each sample is quantified using HPLC-DAD. The degradation byproducts can be identified and quantified using LC-MS/MS.
HPLC-DAD Method for Quantification of this compound
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) is used.[9][10]
-
Column: A reversed-phase C18 column is commonly employed for the separation of anthocyanins.[9]
-
Mobile Phase: A gradient elution is typically used, consisting of two solvents:
-
Gradient Program: The proportion of solvent B is gradually increased over the course of the analysis to elute the anthocyanins.
-
Detection: The DAD is set to monitor the absorbance at the maximum wavelength for this compound, which is typically around 520-530 nm.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared with a known standard.
LC-MS/MS Method for Identification and Quantification of Degradation Byproducts
-
Instrumentation: A Liquid Chromatography system coupled with a tandem Mass Spectrometer (LC-MS/MS) is used for the identification and quantification of degradation byproducts.[11][12]
-
Chromatographic Conditions: The HPLC conditions are similar to those used for the quantification of the parent compound.
-
Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode for the detection of anthocyanins and their glycosylated byproducts. Negative electrospray ionization (ESI-) mode may be used for the detection of phenolic acid byproducts like gallic acid.
-
Identification: Byproducts are identified by their retention time, mass-to-charge ratio (m/z), and fragmentation patterns (MS/MS spectra) compared to authentic standards or literature data.[11][13]
-
Quantification: Quantification of the byproducts can be achieved using the multiple reaction monitoring (MRM) mode with corresponding standards.
Visualizations
Degradation Pathway of this compound
Caption: Proposed degradation pathway of this compound.
Experimental Workflow for Degradation Kinetics Study
Caption: Workflow for studying this compound degradation.
Conclusion
The stability of this compound is a complex issue influenced by multiple factors. Its degradation generally follows first-order kinetics, leading to the loss of its characteristic color and biological activity. The primary degradation byproducts are the aglycone delphinidin, gallic acid, and phloroglucinaldehyde. A thorough understanding of these degradation processes, facilitated by robust analytical methods such as HPLC-DAD and LC-MS/MS, is crucial for the effective application of this compound in various industries. Further research is needed to establish a more comprehensive quantitative dataset on the degradation kinetics of this specific anthocyanin under a wider range of conditions.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 7. scispace.com [scispace.com]
- 8. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. research-groups.usask.ca [research-groups.usask.ca]
- 13. researchgate.net [researchgate.net]
Delphinidin 3,5-diglucoside: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin (B77816) 3,5-diglucoside, an anthocyanin, is a water-soluble pigment responsible for the deep blue and purple hues observed in a variety of plants.[1][2] This compound is of significant interest to the scientific community due to its potent antioxidant properties and potential health benefits, including anti-inflammatory and anticancer activities.[1][2] This technical guide provides an in-depth overview of the natural sources, extraction, and purification of Delphinidin 3,5-diglucoside, along with an exploration of its biological activities and associated signaling pathways.
Natural Sources of this compound
This compound is found in a range of fruits, vegetables, and flowers. The concentration of this anthocyanin can vary significantly between different plant species and even among cultivars of the same species.
Table 1: Quantitative Data of this compound in Various Natural Sources
| Natural Source | Plant Part | Concentration | References |
| Pomegranate (Punica granatum) | Juice | 2.11 mg/100 ml (from concentrate) | [3] |
| Juice (cv. Caner) | 182 ± 6.9 mg/L | [4] | |
| Juice | Identified as a major anthocyanin | [5][6][7][8][9][10] | |
| Blueberry (Vaccinium sp.) | Fruit (cv. Gardenblue) | Identified as a significant anthocyanin | [11] |
| Fruit | Generally present, but often less abundant than other delphinidin glycosides | [12][13][14][15] | |
| Eggplant (Solanum melongena) | Peel | Present, but delphinidin-3-rutinoside is often the major anthocyanin | [16][17][18][19][20] |
| Blackcurrant (Ribes nigrum) | Fruit | Present, but delphinidin-3-O-rutinoside and delphinidin-3-O-glucoside are the most represented | [21][22][23] |
Extraction and Purification Protocols
The extraction and purification of this compound from plant materials typically involve an initial solvent extraction followed by chromatographic purification steps.
Experimental Protocol 1: Solid-Phase Extraction (SPE) for Anthocyanin Enrichment
This protocol describes a general method for the enrichment of anthocyanins from a crude plant extract using a C18 SPE cartridge.
1. Sample Preparation:
-
Homogenize the plant material (e.g., fruit pulp, peel) in an acidified methanol (B129727) or ethanol (B145695) solution (e.g., 80% methanol with 0.1% HCl).
-
Centrifuge the mixture to pellet solid debris and collect the supernatant.
-
Concentrate the supernatant under reduced pressure to remove the organic solvent.
-
Reconstitute the concentrated extract in an aqueous solution, adjusting the pH to <3 with a suitable acid (e.g., trifluoroacetic acid, formic acid).[24]
2. SPE Cartridge Conditioning:
-
Pass a conditioning solution (e.g., 90% methanol with 0.1% TFA) through a C18 SPE cartridge.[24]
-
Equilibrate the cartridge with an equilibration/loading solution (e.g., 0.1% TFA in water).[24]
3. Sample Loading:
-
Slowly load the prepared aqueous extract onto the conditioned C18 cartridge.
4. Washing:
-
Wash the cartridge with a desalting solution (e.g., 5% methanol in water with 0.1% TFA) to remove sugars and other polar impurities.[24]
5. Elution:
-
Elute the anthocyanins from the cartridge using an elution solution (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).[24]
-
Collect the eluate containing the enriched anthocyanin fraction.
6. Further Processing:
-
The enriched fraction can be dried under vacuum and stored for further purification or analysis.
Experimental Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC) for Purification
This protocol outlines a general method for the purification of this compound from an enriched anthocyanin fraction by preparative HPLC.
1. Sample Preparation:
-
Dissolve the enriched anthocyanin fraction from SPE in the HPLC mobile phase at a suitable concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: A preparative C18 column (e.g., 20 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase A: Acidified water (e.g., water with 0.1% trifluoroacetic acid or 5% formic acid).[1][8]
-
Gradient Elution: A linear gradient from a low to a high concentration of mobile phase B is typically used to separate the different anthocyanins. The exact gradient will need to be optimized based on the specific sample and column.
-
Flow Rate: A flow rate appropriate for the preparative column size (e.g., 7-20 mL/min).[1]
-
Detection: UV-Vis detector set at the maximum absorbance wavelength for anthocyanins (around 520 nm).[1][8]
3. Fraction Collection:
-
Collect the fractions corresponding to the peak of this compound based on the chromatogram. The identity of the peak can be confirmed by analytical HPLC-MS.
4. Post-Purification Processing:
-
Combine the collected fractions containing the pure compound.
-
Remove the organic solvent under reduced pressure.
-
Lyophilize the aqueous solution to obtain the purified this compound as a solid.
Biological Activities and Signaling Pathways
While extensive research exists on the biological activities of delphinidin (the aglycone) and some of its other glycosides, specific studies on the signaling pathways modulated by this compound are limited. However, based on the known activities of its parent molecule and related compounds, several potential mechanisms can be inferred.
Delphinidin has been shown to exert its anticancer effects by targeting multiple signaling pathways.[25][26] These include the inhibition of receptor tyrosine kinases like HER2 and EGFR, which subsequently downregulates downstream pathways such as the MAPK/Erk and PI3K/Akt signaling cascades.[5][25] Furthermore, delphinidin can suppress the Wnt/β-catenin and NF-κB signaling pathways, both of which are crucial in cancer cell proliferation, survival, and inflammation.[25][27]
In the context of inflammation, delphinidin and its glycosides have demonstrated the ability to reduce the production of pro-inflammatory mediators like IL-6, TNF-α, and MCP-1.[11][28][29] This is achieved, in part, through the downregulation of the NF-κB and MAPK signaling pathways.[29]
The antioxidant activity of delphinidin and its derivatives is a key contributor to their protective effects. They can directly scavenge reactive oxygen species (ROS) and also enhance the endogenous antioxidant defense system.[30] One study on delphinidin-3,5-O-diglucoside highlighted its ability to inhibit free radical formation, thereby protecting lacrimal gland and corneal epithelial tissues.[31]
It is important to note that the glycosylation pattern of anthocyanins can influence their bioavailability and metabolic fate, which in turn can affect their biological activity. One study suggested that this compound can reduce the expression of the solute carrier organic anion transporter family member 1B3 (SLCO1B3), indicating a potential role in modulating the transport of various endogenous and exogenous compounds.[32]
Conclusion
This compound is a promising natural compound with significant antioxidant potential. Pomegranates and certain blueberry cultivars are notable sources of this anthocyanin. Standardized protocols for its extraction and purification using solid-phase extraction and preparative HPLC are effective for obtaining this compound for research purposes. While the precise signaling pathways modulated by this compound require further investigation, the known activities of its aglycone, delphinidin, suggest that it likely exerts its beneficial effects through the modulation of key pathways involved in cell proliferation, apoptosis, and inflammation, such as the MAPK, PI3K/Akt, and NF-κB pathways. Further research is warranted to fully elucidate the specific molecular mechanisms of this compound and to explore its full therapeutic potential in drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Delphinidin-3,5-O-diglucoside Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Concentration data for Delphinidin 3,5-O-diglucoside in Pomegranate, juice from concentrate - Phenol-Explorer [phenol-explorer.eu]
- 4. Elucidation of Volatiles, Anthocyanins, Antioxidant and Sensory Properties of cv. Caner Pomegranate (Punica granatum L.) Juices Produced from Three Juice Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delphinidin Inhibits HER2 and Erk1/2 Signaling and Suppresses Growth of HER2-Overexpressing and Triple Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. citrech.it [citrech.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdn.cybassets.com [cdn.cybassets.com]
- 12. mdpi.com [mdpi.com]
- 13. wildblueberries.com [wildblueberries.com]
- 14. lib3.dss.go.th [lib3.dss.go.th]
- 15. researchgate.net [researchgate.net]
- 16. Eggplant Peels as a Valuable Source of Anthocyanins: Extraction, Thermal Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of Anthocyanin Profiles in Various Blackcurrant Cultivars over a Three-Year Period Using a Fast HPLC-DAD Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. academy.miloa.eu [academy.miloa.eu]
- 24. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 25. mdpi.com [mdpi.com]
- 26. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. spandidos-publications.com [spandidos-publications.com]
- 28. Delphinidin-3-O-glucoside, an active compound of Hibiscus sabdariffa calyces, inhibits oxidative stress and inflammation in rabbits with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 31. researchgate.net [researchgate.net]
- 32. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of Delphinidin 3,5-diglucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delphinidin (B77816) 3,5-diglucoside is a prominent anthocyanin, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue hues in numerous plants. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of Delphinidin 3,5-diglucoside. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and summarizing key quantitative data. This document delves into the antioxidant, anti-inflammatory, and anticancer properties of this compound, exploring its interactions with key cellular signaling pathways.
Chemical Structure and Identification
This compound, also known as delphinin or hyacin, is an anthocyanin composed of a delphinidin aglycone attached to two glucose units at the 3 and 5 positions. This glycosylation enhances its stability and water solubility.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-5-yl]oxyoxane-3,4,5-triol |
| SMILES | C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O[C@H]5--INVALID-LINK--CO)O)O">C@@HO |
| InChI | InChI=1S/C27H30O17/c28-6-16-19(34)21(36)23(38)26(43-16)41-14-4-9(30)3-13-10(14)5-15(25(40-13)8-1-11(31)18(33)12(32)2-8)42-27-24(39)22(37)20(35)17(7-29)44-27/h1-5,16-17,19-24,26-29,34-39H,6-7H2,(H3-,30,31,32,33)/p+1/t16-,17-,19-,20-,21+,22+,23-,24-,26-,27-/m1/s1 |
| Molecular Formula | C₂₇H₃₁O₁₇⁺ |
| Molecular Weight | 627.5 g/mol |
| CAS Number | 17670-06-3 |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its extraction, stability, and biological activity.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 202 - 203 °C[1] |
| Solubility | Soluble in polar solvents like methanol (B129727) and water; sparingly soluble in ethanol (B145695) and acetone.[2] The presence of two glucose moieties generally increases water solubility compared to its aglycone, though steric hindrance can play a role.[3] |
| Stability | Highly dependent on pH, temperature, and light.[4][5] It is most stable in acidic conditions (pH < 3), appearing red. As pH increases, it turns purple to blue and becomes less stable, degrading into chalcone (B49325) and other products.[2][6] Elevated temperatures and exposure to light accelerate its degradation.[2] |
| λmax | Approximately 515-530 nm in the visible spectrum, with another absorption peak around 270-280 nm in the UV region.[7][8][9] |
| pKa (Predicted) | Strongest Acidic: 6.61; Strongest Basic: -3.7 |
Natural Occurrence and Biosynthesis
This compound is widely distributed in the plant kingdom, contributing to the coloration of many flowers and fruits.
Notable Natural Sources:
-
Blueberries (Vaccinium corymbosum)
-
Grapes (Vitis vinifera)
-
Eggplant (Solanum melongena)
-
Blackcurrants (Ribes nigrum)
-
Delphinium and Hibiscus species
The biosynthesis of delphinidin, the aglycone of this compound, follows the flavonoid pathway.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. Punica granatum peel extracts: HPLC fractionation and LC MS analysis to quest compounds having activity against multidrug resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. citrech.it [citrech.it]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. citrech.it [citrech.it]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Chemical Analysis of Eight Punica granatum L. Peel Cultivars and Their Antioxidant and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Delphinidin 3,5-diglucoside: A Technical Guide on pH and Temperature Effects
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical factors of pH and temperature influencing the stability of delphinidin (B77816) 3,5-diglucoside, a prominent anthocyanin. Understanding its degradation kinetics and structural transformations is paramount for its application in research, pharmaceuticals, and as a natural colorant.
Core Principles of Delphinidin 3,5-diglucoside Stability
This compound, like other anthocyanins, is highly susceptible to changes in its chemical environment, primarily pH and temperature. Its stability is intrinsically linked to its molecular structure, which undergoes transformations that alter its color and integrity.
Effect of pH: The pH of the medium is a dominant factor governing the structural form and, consequently, the stability of this compound. In highly acidic conditions (pH < 3), it predominantly exists as the stable, intensely colored red flavylium (B80283) cation. As the pH increases, it undergoes structural rearrangements to form less stable, colorless, or blueish compounds. At neutral or alkaline pH, degradation is significantly accelerated.[1][2]
Effect of Temperature: Elevated temperatures accelerate the degradation of this compound, following first-order reaction kinetics.[1] This degradation involves the cleavage of the glycosidic bonds and the opening of the heterocyclic ring, leading to the formation of smaller phenolic compounds and a loss of color. The rate of degradation increases exponentially with a linear increase in temperature.
Quantitative Analysis of Stability
The stability of this compound is quantified by its degradation rate constant (k) and half-life (t½). The degradation of anthocyanins, including this compound, generally follows a first-order kinetic model.[1]
While comprehensive quantitative data for this compound across a wide range of pH and temperatures is limited in publicly available literature, the following tables summarize representative data based on studies of similar anthocyanins and available specific data points.
Table 1: Effect of pH on the Stability of this compound at a Constant Temperature
| pH | Qualitative Stability | Predominant Molecular Form | Visual Color |
| 1.0 - 3.0 | High | Flavylium Cation | Red/Magenta |
| 4.0 - 5.0 | Moderate | Carbinol Pseudobase (colorless) & Quinoidal Base (blue) in equilibrium with Flavylium Cation | Pale Red/Violet |
| 6.0 - 7.0 | Low | Chalcone (B49325) (colorless/yellowish) & Quinoidal Base | Bluish/Colorless |
| > 8.0 | Very Low | Degradation Products | Colorless/Brown |
Table 2: Effect of Temperature on the Degradation of this compound in Pomegranate Juice (pH ~3.2)
| Treatment | Temperature (°C) | Time | Remaining this compound (%) | Reference |
| Thermal Processing | 80 | 10 min | ~70% | [3] |
| Storage | 18 | 3 months | Data not specified | [3] |
| Storage | 18 | 5 months | Data not specified | [3] |
Note: The data in Table 2 is derived from a study on pomegranate juice and represents the stability in a complex food matrix. The degradation rate in a purified system may differ.
Degradation Pathway
The degradation of delphinidin, the aglycone of this compound, is initiated by the opening of the central pyran ring to form a chalcone intermediate. This is followed by cleavage of the A- and B-rings, leading to the formation of phloroglucinaldehyde and gallic acid, respectively.[1]
References
Delphinidin 3,5-diglucoside Interaction with Cellular Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin (B77816) 3,5-diglucoside, an anthocyanin commonly found in pigmented fruits and vegetables, has garnered significant interest for its potential health benefits, including antioxidant and anti-inflammatory properties.[1] The interaction of this molecule with cellular membranes is a critical initiating step for many of its biological activities. Understanding the biophysical and molecular details of this interaction is paramount for elucidating its mechanisms of action and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the interaction of delphinidin 3,5-diglucoside with cellular membranes, including quantitative data, detailed experimental protocols, and visualization of relevant pathways.
Biophysical Interactions with the Lipid Bilayer
The interaction of this compound with the cell membrane is governed by its physicochemical properties, including its high polarity due to multiple hydroxyl groups.[2] This influences its solubility and partitioning into the lipid bilayer. While specific quantitative data for this compound is limited, studies on related anthocyanins provide valuable insights.
Quantitative Data on Anthocyanin-Membrane Interactions
The following table summarizes available quantitative data on the interaction of delphinidin and its glycosides with model membranes. It is important to note the absence of specific binding affinity (K_a) and partition coefficient (K_p) values for this compound in the reviewed literature.
| Compound | Model Membrane | Parameter | Value | Method | Citation |
| Delphinidin 3-O-glucoside | Mimetic Membrane (MM) & Red Blood Cell Membrane (RBCM) | Dissociation Constant (K_d) | Aglycones show higher affinity than glucosides | Fluorescence Quenching | [3] |
| Delphinidin | Mimetic Membrane (MM) | Change in Fluorescence Intensity | 73.2 ± 5.3% | Fluorescence Spectroscopy | [3] |
| Delphinidin 3-O-glucoside | Mimetic Membrane (MM) | Change in Fluorescence Intensity | 30.3 ± 0.2% | Fluorescence Spectroscopy | [3] |
| Delphinidin | Red Blood Cell Membrane (RBCM) | Change in Fluorescence Intensity | 64.1 ± 6.6% | Fluorescence Spectroscopy | [3] |
| Delphinidin 3-O-glucoside | Red Blood Cell Membrane (RBCM) | Change in Fluorescence Intensity | 47.6 ± 9.1% | Fluorescence Spectroscopy | [3] |
Note: The data indicates that the aglycone form (delphinidin) has a higher affinity for the membrane compared to its glycosylated counterparts. The presence of sugar moieties appears to reduce the extent of interaction with the lipid bilayer.[3]
Impact on Membrane Properties
Delphinidin and its glucosides can modulate the physical properties of cellular membranes, which can, in turn, affect the function of membrane-associated proteins and signaling pathways.
Membrane Fluidity
Studies using fluorescence anisotropy with probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) have shown that anthocyanins can decrease membrane fluidity.[3] This is attributed to their localization within the lipid bilayer, leading to increased packing and ordering of the lipid acyl chains. The reduction in membrane fluidity can be more pronounced in the hydrophobic core of the membrane.[3]
Experimental Protocols
Detailed experimental protocols are crucial for the consistent and reproducible study of this compound's interaction with cellular membranes. Below are adapted protocols for key experimental techniques.
Preparation of Large Unilamellar Vesicles (LUVs)
LUVs are commonly used as model membrane systems.
Materials:
-
Desired phospholipids (B1166683) (e.g., POPC, DPPC) in chloroform
-
This compound
-
Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
Protocol:
-
A desired amount of phospholipid solution is dried under a stream of nitrogen gas to form a thin lipid film.
-
The lipid film is further dried under vacuum for at least 2 hours to remove residual solvent.[4]
-
The lipid film is hydrated with the buffer solution containing a known concentration of this compound.
-
The suspension is subjected to several freeze-thaw cycles using liquid nitrogen and a warm water bath.[5]
-
The resulting multilamellar vesicles (MLVs) are extruded at least 10 times through a 100 nm polycarbonate membrane using a mini-extruder to form LUVs.[4]
Fluorescence Spectroscopy for Membrane Interaction
Fluorescence quenching and anisotropy are powerful techniques to study the binding and effect of this compound on membrane properties.
Materials:
-
LUVs (prepared as described above)
-
This compound stock solution
-
Fluorescent probes (e.g., DPH for membrane fluidity, Laurdan for lipid packing)
-
Fluorometer
Fluorescence Quenching Protocol:
-
Prepare a series of LUV suspensions with a fixed concentration of a fluorescent probe (e.g., DPH).
-
Titrate the LUV suspension with increasing concentrations of this compound.
-
Measure the fluorescence intensity after each addition, allowing for an equilibration period.
-
The quenching of the probe's fluorescence can be used to determine binding parameters.[6]
Fluorescence Anisotropy Protocol:
-
Incorporate a fluorescent probe like DPH into the LUVs during their preparation.
-
Add this compound to the LUV suspension at various concentrations.
-
Measure the steady-state fluorescence anisotropy of the probe. An increase in anisotropy indicates a decrease in membrane fluidity.[3]
Differential Scanning Calorimetry (DSC)
DSC is used to measure the effect of this compound on the phase transition temperature (T_m) of the lipid bilayer.
Materials:
-
LUVs (preferably made from a single phospholipid like DPPC)
-
This compound
-
Differential Scanning Calorimeter
Protocol:
-
Prepare LUVs with and without this compound.
-
Place the LUV suspension in the sample cell and the corresponding buffer in the reference cell of the DSC instrument.
-
Scan the temperature over a range that includes the T_m of the lipid.
-
A shift in the T_m or a broadening of the transition peak in the presence of this compound indicates an interaction with the lipid bilayer.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.
Materials:
-
LUVs
-
This compound solution
-
Isothermal Titration Calorimeter
Protocol:
-
Fill the ITC sample cell with the LUV suspension.
-
Fill the injection syringe with the this compound solution.
-
Perform a series of injections of the this compound solution into the LUV suspension.
-
The heat change upon each injection is measured, and the resulting data is fitted to a binding model to determine the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n) of the interaction.[5][7][8]
Visualization of Workflows and Pathways
Experimental Workflow for Studying this compound-Membrane Interaction
Caption: Experimental workflow for investigating the interaction of this compound with cellular membranes.
Cellular Effects and Signaling Pathways
The interaction of this compound with the cell membrane can trigger a cascade of intracellular events. While the precise signaling pathways initiated directly by its membrane interaction are still under investigation, several studies have implicated its involvement in key cellular processes.
Modulation of Membrane Potential
Delphinidin has been shown to decrease the mitochondrial membrane potential in endometrial cells.[9] This effect on mitochondrial function is a critical aspect of its pro-apoptotic activity. While data specific to the plasma membrane potential is less clear, alterations in ion flux and membrane protein function as a result of changes in the lipid environment are plausible.
Interaction with Signaling Molecules
-
TNF-α Signaling: In silico studies suggest that delphinidin-3-O-glucoside can inhibit the TNF-α receptor and its signaling pathway.[10][11] This interaction could be a key mechanism for its anti-inflammatory effects.
-
MAP Kinase Pathway: Delphinidin has been shown to bind to MAP kinases, including B-Raf, MEK1, and ERK1/2, potentially modulating their activity.[12]
-
Lipid Rafts: While direct evidence for this compound is lacking, other anthocyanins like cyanidin-3-O-β-glucoside have been shown to disrupt lipid rafts by reducing cholesterol levels. This disruption can inhibit signaling platforms, such as those involving Toll-like receptor 4 (TLR4).
Putative Signaling Pathway Initiated by Membrane Interaction
The following diagram illustrates a hypothetical signaling pathway that could be initiated by the interaction of this compound with the cell membrane, leading to anti-inflammatory effects.
Caption: Hypothetical signaling pathway for the anti-inflammatory effects of this compound.
Conclusion and Future Directions
This compound interacts with cellular membranes, leading to changes in membrane properties and the modulation of key signaling pathways. While current research provides a foundational understanding of these interactions, further studies are needed to elucidate the specific quantitative parameters of binding and the precise molecular mechanisms that underpin its biological effects. Future research should focus on:
-
Determining the binding affinity and partition coefficient of this compound with various model membranes.
-
Quantifying the effect of this compound on plasma membrane potential.
-
Elucidating the direct molecular targets of this compound within the cell membrane.
-
Validating the proposed signaling pathways through in vitro and in vivo studies.
A deeper understanding of the membrane interactions of this compound will be instrumental in harnessing its therapeutic potential for the development of novel drugs and functional foods.
References
- 1. Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An analysis of interactions between three structurally diverse anthocyanidins, as well as their glucosides, and model biological membranes, albumin, and plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Delphinidin induces antiproliferation and apoptosis of endometrial cells by regulating cytosolic calcium levels and mitochondrial membrane potential depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyanidin-3-O-β-glucoside inhibits lipopolysaccharide-induced inflammatory response in mouse mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Delphinidin 3,5-diglucoside using a Validated HPLC-DAD Method
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the accurate quantification of Delphinidin 3,5-diglucoside in various sample matrices. This compound, a prominent anthocyanin, is responsible for the deep red and purple hues in many fruits and flowers and is of significant interest due to its potential health benefits as a dietary antioxidant.[1] The method described herein is selective, linear, precise, and accurate, making it suitable for research, quality control, and stability studies in the pharmaceutical, nutraceutical, and food science industries.
Introduction
Anthocyanins are water-soluble plant pigments that have garnered considerable attention for their potential health-promoting properties.[1] Accurate quantification of individual anthocyanins, such as this compound, is crucial for understanding their bioavailability, metabolism, and efficacy. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used technique for the analysis of anthocyanins due to its sensitivity and simplicity.[2] This method allows for the separation and quantification of this compound from other closely related compounds. The typical detection wavelength for anthocyanins is around 520 nm.[2][3]
Experimental
Instrumentation and Consumables:
-
HPLC System with a binary pump, autosampler, and column thermostat (e.g., Agilent 1200 Series or similar)[4]
-
Diode Array Detector (DAD)[4]
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[5]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Reagents and Standards:
-
This compound chloride reference standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (analytical grade)
-
Trifluoroacetic acid (TFA) (optional, can be used as an alternative to formic acid)
-
Ultrapure water
Chromatographic Conditions:
A gradient elution is employed for the separation of this compound.
| Parameter | Value |
| Column | C18 Reversed-Phase, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 5% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-20 min: 5-21% B; 20-35 min: 21-40% B; 35-40 min: 40-5% B (followed by re-equilibration)[6] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C[5] |
| Injection Volume | 20 µL |
| Detection | DAD, 520 nm[2] |
Protocols
Protocol 1: Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound chloride reference standard and dissolve it in 10 mL of acidified methanol (0.1% HCl) in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Protocol 2: Sample Preparation (Solid Samples, e.g., Fruit Skins, Plant Material)
-
Extraction: Homogenize 1 g of the sample material with 10 mL of acidified methanol (Methanol:Water:HCl, 70:29:1 v/v/v).
-
Sonication/Agitation: Sonicate the mixture for 30 minutes in a cold water bath or agitate on a shaker for 1 hour at room temperature, protected from light.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: Inject 20 µL of the filtered sample into the HPLC system.
Protocol 3: Sample Preparation (Liquid Samples, e.g., Fruit Juice)
-
Dilution: Depending on the expected concentration, dilute the liquid sample with mobile phase A.
-
Centrifugation (if necessary): If the sample contains suspended solids, centrifuge at 4000 rpm for 15 minutes.
-
Filtration: Filter the sample (or supernatant) through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: Inject 20 µL of the filtered sample into the HPLC system.
Protocol 4: Method Validation
The developed HPLC-DAD method should be validated according to ICH guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
-
Linearity: Inject the working standard solutions (1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the peak area against the concentration. The coefficient of determination (r²) should be >0.99.[7]
-
Precision:
-
Intra-day precision: Analyze six replicates of three different concentrations (low, medium, high) on the same day. The relative standard deviation (RSD) should be <2%.
-
Inter-day precision: Analyze the same three concentrations on three different days. The RSD should be <5%.
-
-
Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of this compound (low, medium, high). The recovery should be within 95-105%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2 | 1.1 |
| Theoretical Plates (N) | N > 2000 | > 5000 |
| Resolution (Rs) | Rs > 2 | > 2.5 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 98.5% - 102.1% |
| LOD | 0.15 µg/mL |
| LOQ | 0.50 µg/mL |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Logical Relationship of Method Validation
Caption: Key Parameters for HPLC Method Validation.
References
- 1. agilent.com [agilent.com]
- 2. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]
- 3. ars.usda.gov [ars.usda.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. research-groups.usask.ca [research-groups.usask.ca]
- 7. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for LC-MS/MS Analysis of Delphinidin 3,5-diglucoside in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin 3,5-diglucoside is a naturally occurring anthocyanin found in various pigmented fruits and vegetables. Its potential antioxidant and anti-inflammatory properties have made it a subject of interest in nutritional and pharmaceutical research. Accurate and sensitive quantification of this compound in biological matrices such as plasma, urine, and tissues is crucial for pharmacokinetic, bioavailability, and efficacy studies. This document provides detailed application notes and protocols for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
General Considerations
Anthocyanins, including this compound, are susceptible to degradation at neutral and alkaline pH, as well as by exposure to high temperatures and light. Therefore, it is imperative to handle and process samples in acidic conditions and at low temperatures to ensure the stability of the analyte.
Experimental Protocols
Sample Preparation
1.1. Plasma: Solid-Phase Extraction (SPE)
This protocol is adapted from a method for Delphinidin-3-glucoside and is expected to have good applicability for this compound.[1]
-
Materials:
-
C18 SPE cartridges (e.g., Sep-Pak C18)
-
Methanol (B129727) (MeOH)
-
0.1% Formic acid in water
-
0.1% Formic acid in methanol
-
Nitrogen evaporator
-
-
Protocol:
-
Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of 0.1% formic acid in water.
-
Loading: Load 500 µL of plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water to remove interfering substances.
-
Elution: Elute the analyte with 1 mL of 0.1% formic acid in methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
1.2. Urine: Dilute-and-Shoot
For urine samples, a simple dilution is often sufficient due to the lower protein content.
-
Materials:
-
0.1% Formic acid in water
-
-
Protocol:
-
Thaw the urine sample to room temperature and vortex to mix.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet any precipitates.
-
Dilute 100 µL of the supernatant with 900 µL of 0.1% formic acid in water.
-
Vortex to mix and directly inject into the LC-MS/MS system.
-
1.3. Tissue (Liver, Kidney): Homogenization and Protein Precipitation
This protocol is a general approach for anthocyanin extraction from tissues and should be optimized for specific tissue types.[2][3]
-
Materials:
-
Acidified methanol (e.g., methanol with 1% formic acid)
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Ice bath
-
Centrifuge
-
-
Protocol:
-
Weigh approximately 100 mg of frozen tissue.
-
Add 500 µL of ice-cold acidified methanol.
-
Homogenize the tissue on an ice bath until a uniform suspension is obtained.
-
Vortex the homogenate for 1 minute.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
2.1. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: A typical gradient would start at 5% B, increase to 95% B over several minutes, hold for a short period, and then return to initial conditions for equilibration. The gradient should be optimized to ensure good separation from matrix components.
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
2.2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Precursor Ion (Q1): m/z 627.2
-
Product Ions (Q3): m/z 465.1, m/z 303.1 (These are common fragments; specific transitions should be optimized for the instrument used).[4]
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for the specific instrument to achieve maximum sensitivity.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of anthocyanins in biological samples. It is important to note that these values are illustrative and a full method validation should be performed for this compound in each specific matrix.
Table 1: Method Validation Parameters for Delphinidin-3-glucoside in Human Plasma and Urine (as a reference) [1][5]
| Parameter | Plasma | Urine |
| Linearity Range | 0.20 - 200 ng/mL | 0.20 - 200 ng/mL |
| Correlation Coefficient (r²) | >0.998 | >0.998 |
| LLOQ | 0.20 ng/mL | 0.20 ng/mL |
| Intra-day Precision (%CV) | ≤ 14.6% | ≤ 14.6% |
| Inter-day Precision (%CV) | ≤ 14.6% | ≤ 14.6% |
| Accuracy (%RE) | Within ±15% | Within ±15% |
| Recovery | 80.0 - 110.4% | 80.0 - 110.4% |
Table 2: Representative Validation Parameters for Anthocyanidins in Tissue (as a reference)
| Parameter | Tissue Homogenate |
| LLOQ | 2.0 - 5.0 ng/mL |
| Precision (%CV) | < 15% |
| Accuracy (%RE) | Within ±15% |
Stability
Anthocyanin stability is a critical factor. For short-term storage, samples should be kept at 4°C for no longer than 24 hours. For long-term storage, samples should be stored at -80°C. Multiple freeze-thaw cycles should be avoided.[6]
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Sample preparation workflow.
Caption: LC-MS/MS analysis logical relationship.
References
- 1. Development and validation of an LC-MS/MS analysis for simultaneous determination of delphinidin-3-glucoside, cyanidin-3-glucoside and cyanidin-3-(6-malonylglucoside) in human plasma and urine after blood orange juice administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Anthocyanins/Anthocyanidins in Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of anthocyanins/anthocyanidins in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Screening of Phenolic Compounds in Wild and Cultivated Grapes Vitis amurensis Rupr - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantification of Delphinidin 3,5-diglucoside in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin (B77816) 3,5-diglucoside is a naturally occurring anthocyanin found in a variety of pigmented fruits and vegetables, such as blueberries, blackcurrants, and eggplant skin.[1] This water-soluble pigment is of significant interest in biomedical research due to its potential antioxidant, anti-inflammatory, and anti-cancer properties.[1] These application notes provide detailed protocols for the quantification of Delphinidin 3,5-diglucoside in cell culture models, including methodologies for cell treatment, sample extraction, and analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Additionally, key signaling pathways modulated by delphinidin and its derivatives are illustrated.
A critical consideration in studying delphinidin and its glycosides in cell culture is their stability. Delphinidin has been shown to be unstable in tissue culture medium at 37°C and pH 7.4, with a half-life of approximately 30 minutes. This rapid degradation into metabolites such as gallic acid must be accounted for in experimental design and data interpretation.
Data Presentation: Quantitative Analysis of Delphinidin and its Glycosides in Cell Culture
The following tables summarize the effective concentrations and cellular uptake of delphinidin and its related glycosides in various cell culture models.
Table 1: Effective Concentrations of Delphinidin in In Vitro Models
| Cell Line | Effect | Concentration Range | IC50 |
| HER-2 positive breast cancer cells (MDA-MB-453) | Inhibition of cell viability, induction of apoptosis | 20-80 µM | ~40 µM |
| HER-2 positive breast cancer cells (BT-474) | Inhibition of cell viability, induction of apoptosis | 20-80 µM | ~100 µM |
| Human Articular Chondrocytes | Inhibition of IL-1β-induced NF-κB activation | Not Specified | Not Specified |
| Mesenchymal Stem Cells | Modulation of immune response | 50 µM | Not Applicable |
Table 2: Cellular Uptake of Delphinidin Glycosides
| Anthocyanin | Cell Line | Initial Concentration | Cellular Uptake (% of initial concentration) |
| Delphinidin-3-O-glucoside | Caco-2 | Not Specified | 5.7% of total red grape anthocyanins |
| Delphinidin-3-O-(6-O-p-coumaroyl)-5-O-diglucoside | INT-407 | Not Specified | Detected inside the cell |
| Cyanidin-3-O-(6-O-p-coumaroyl)-5-O-diglucoside | INT-407 | Not Specified | Detected inside the cell (approximately 2-fold higher than the delphinidin equivalent) |
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating cultured cells with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
96-well or other appropriate cell culture plates
-
0.22 µm syringe filter
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in sterile DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
-
Cell Seeding:
-
Seed the cells in the appropriate culture plates at a density that allows for exponential growth during the treatment period.
-
Incubate the cells overnight to allow for attachment.
-
-
Treatment:
-
On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in a complete cell culture medium to the desired final concentrations.
-
Important: Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours), considering the stability of the compound in the culture medium. For short-term experiments, pre-incubation of the compound in the medium ("aged delphinidin") might be considered to study the effects of its degradation products.
-
-
Sample Collection:
-
Following incubation, collect the cell culture medium and/or the cells for analysis.
-
For cell lysate preparation, wash the cells with ice-cold PBS, and then proceed with the extraction protocol.
-
Extraction of this compound from Cultured Cells
This protocol outlines a method for extracting this compound from cell pellets for subsequent HPLC-MS/MS analysis.
Materials:
-
Cell pellet
-
Acidified methanol (B129727) (Methanol with 0.1% HCl or 1% formic acid)
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator (optional)
-
Reconstitution solvent (e.g., initial mobile phase for HPLC)
Procedure:
-
Cell Lysis and Extraction:
-
To the cell pellet, add an appropriate volume of ice-cold acidified methanol. The volume will depend on the size of the pellet.
-
Vortex vigorously for 1 minute to ensure complete cell lysis and extraction of the analyte.
-
Incubate on ice for 20 minutes, with intermittent vortexing.
-
-
Centrifugation:
-
Centrifuge the lysate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the extracted this compound, to a new microcentrifuge tube.
-
-
Drying and Reconstitution (Optional but Recommended):
-
Evaporate the solvent from the supernatant to dryness using a nitrogen evaporator or a vacuum concentrator.
-
Reconstitute the dried extract in a small, known volume of the initial mobile phase for HPLC-MS/MS analysis. This step helps to concentrate the sample and ensure compatibility with the analytical system.
-
-
Final Centrifugation:
-
Centrifuge the reconstituted sample at high speed for 5 minutes at 4°C to remove any remaining particulate matter.
-
-
Sample Analysis:
-
Transfer the clear supernatant to an HPLC vial for analysis.
-
Quantification by HPLC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound using HPLC-MS/MS. Method optimization will be required for specific instrumentation.
Instrumentation and Columns:
-
HPLC system coupled with a tandem mass spectrometer (e.g., triple quadrupole).
-
Reversed-phase C18 column (e.g., Synergi RP-Max, 250 x 4.6 mm, 4 µm).[2]
Reagents:
-
This compound analytical standard.
Procedure:
-
Chromatographic Conditions:
-
Set a flow rate of 0.60 mL/min.[2]
-
Establish a gradient elution program. An example gradient is as follows:
-
-
Mass Spectrometry Conditions:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the MS parameters (e.g., capillary voltage, cone voltage, gas flows) for this compound by infusing a standard solution.
-
Set up a Multiple Reaction Monitoring (MRM) method. The precursor ion will be the m/z of this compound (C27H31O17+, exact mass: 627.1561).[4] The product ions for quantification and confirmation should be determined from the fragmentation pattern of the standard.
-
-
Calibration Curve:
-
Prepare a series of calibration standards of this compound in the reconstitution solvent, covering the expected concentration range in the samples.
-
Analyze the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
-
-
Sample Analysis and Quantification:
-
Inject the prepared cell extracts into the HPLC-MS/MS system.
-
Integrate the peak area for the this compound MRM transition.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Normalize the results to the amount of protein in the cell lysate or the number of cells.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Quantification of this compound.
Signaling Pathways Modulated by Delphinidin
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB Signaling Pathway by Delphinidin.
MAPK Signaling Pathway Modulation
Caption: Modulation of MAPK Signaling Pathways by Delphinidin.
References
Delphinidin 3,5-diglucoside: Applications and Protocols in Animal Models of Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin 3,5-diglucoside, a prominent anthocyanin found in sources such as maqui berries (Aristotelia chilensis), is gaining significant attention for its potent antioxidant properties. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a range of diseases. This document provides detailed application notes and experimental protocols for studying the effects of this compound in animal models of oxidative stress, with a focus on a dry eye model. The information presented is intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this natural compound.
Data Presentation: Quantitative Effects on Oxidative Stress Markers
The following table summarizes the quantitative data from a key study investigating the effects of this compound on oxidative stress in an animal model.
| Animal Model | Compound Administered | Dosage/Concentration | Parameter Measured | Result | Reference |
| Rat Blink-Suppressed Dry Eye Model | Delphinidin 3,5-O-diglucoside | 10 µM (in vitro) | Reactive Oxygen Species (ROS) formation in lacrimal gland tissue | Significantly inhibited ROS formation compared to control and other anthocyanins (P < 0.05)[1][2][3] | Nakamura et al., 2014[1][2][3] |
| Rat Blink-Suppressed Dry Eye Model | Maqui Berry Extract (rich in Delphinidin 3,5-O-diglucoside) | 40 mg/kg (oral) | Tear Secretion | Significantly suppressed the reduction in tear secretion compared to vehicle (P < 0.05)[1] | Nakamura et al., 2014[1] |
Experimental Protocols
Rat Blink-Suppressed Dry Eye Model
This model simulates the oxidative stress induced by excessive computer use and environmental factors leading to dry eye disease.
Materials:
-
Male Sprague-Dawley rats (7 weeks old)
-
Swing made of plastic piping (30 mm diameter, 50 mm length)
-
Electric fan (18 cm diameter)
-
Delphinidin 3,5-O-diglucoside (or Maqui Berry Extract)
-
Vehicle (e.g., distilled water)
-
Apparatus for measuring tear secretion (e.g., phenol (B47542) red-impregnated cotton threads)
-
Reagents for ROS measurement (e.g., 2',7'-dichlorofluorescin diacetate - DCFH-DA)
Procedure:
-
Acclimatization: Acclimate rats for at least one week under standard laboratory conditions (23 ± 2 °C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to food and water.
-
Induction of Dry Eye:
-
Place rats on a swing suspended 60 cm above the floor to induce stress and suppress blinking.
-
Simultaneously, expose the rats to a constant airflow of 2–4 m/s from an electric fan to create a dry environment (25 ± 5% relative humidity).
-
This procedure is typically carried out for 7.5 hours per day for a period of 5 to 11 days.[1]
-
-
Treatment Administration:
-
Prepare a solution of Delphinidin 3,5-O-diglucoside or Maqui Berry Extract in the chosen vehicle.
-
Administer the solution orally via gavage at the desired dosage (e.g., 40 mg/kg for Maqui Berry Extract) once daily before the induction of dry eye.[1] The control group receives the vehicle only.
-
-
Measurement of Tear Secretion:
-
Measure tear secretion at baseline and at regular intervals throughout the experiment.
-
Briefly anesthetize the rats and place a phenol red-impregnated cotton thread in the lateral canthus of the eye for a specified time (e.g., 15 seconds).
-
The length of the thread that turns red indicates the volume of tear secretion.
-
-
Measurement of Reactive Oxygen Species (ROS) in Lacrimal Gland Tissue (Ex Vivo):
-
At the end of the experimental period, euthanize the animals and carefully excise the lacrimal glands.
-
Prepare tissue homogenates.
-
Incubate the homogenates with DCFH-DA, a fluorescent probe that measures intracellular ROS.
-
Measure the fluorescence intensity using a fluorometer. A decrease in fluorescence indicates a reduction in ROS levels.
-
Mandatory Visualizations
Signaling Pathways
While direct evidence for the signaling pathways modulated by this compound is still emerging, studies on the aglycone (delphinidin) and other glycosides suggest the involvement of key pathways in combating oxidative stress. The following diagrams illustrate these potential mechanisms.
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of this compound in an animal model of oxidative stress.
Caption: General experimental workflow for in vivo studies.
Discussion and Future Directions
The presented data and protocols highlight the potential of this compound as a therapeutic agent against conditions mediated by oxidative stress. The rat blink-suppressed dry eye model provides a relevant system for studying its protective effects on ocular tissues.
Future research should focus on:
-
Dose-response studies: To determine the optimal therapeutic dosage of this compound.
-
Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion of this compound in vivo.
-
Elucidation of molecular mechanisms: Further investigation into the specific signaling pathways, such as Nrf2, AMPK, and MAPK, that are modulated by this compound is crucial.
-
Studies in other models of oxidative stress: Evaluating the efficacy of this compound in animal models of other oxidative stress-related diseases (e.g., neurodegenerative diseases, cardiovascular diseases) will broaden its therapeutic potential.
By providing this detailed guide, we aim to facilitate further research into the promising antioxidant and cytoprotective effects of this compound, ultimately paving the way for its potential translation into clinical applications.
References
Application Notes and Protocols for In Vitro Antioxidant Assays of Delphinidin 3,5-diglucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin 3,5-diglucoside is a water-soluble anthocyanin responsible for the vibrant blue and purple hues observed in many flowers, fruits, and vegetables, including pomegranates and certain varieties of Hibiscus.[1][2] Like other anthocyanins, it is recognized for its potent antioxidant properties, which are attributed to its ability to neutralize free radicals and reactive oxygen species, thereby mitigating oxidative stress.[3] This document provides detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—to evaluate the antioxidant capacity of this compound.
It is important to note that while extensive research has been conducted on the antioxidant activity of the aglycone form, delphinidin, and its 3-glucoside derivative, specific quantitative data for this compound is less prevalent in publicly available literature. The provided data tables include values for closely related compounds to offer a comparative context.
Data Presentation: In Vitro Antioxidant Activity
The following table summarizes the available quantitative data for the antioxidant activity of this compound and related compounds. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Assay | Compound | Metric | Value | Reference Compound | Value | Source |
| DPPH | Delphinidin | IC50 (µM) | 3.74 | - | - | [4] |
| ORAC | Delphinidin 3-glucoside | µmol TE/µmol | 4.05 ± 0.27 | - | - | BenchChem |
| FRAP | Delphinidin | Relative Activity | Higher than Gallic Acid at ≥10 µM | Gallic Acid | Lower | [5] |
IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater antioxidant activity. TE: Trolox Equivalents. This value quantifies the antioxidant capacity of a substance equivalent to that of the water-soluble vitamin E analog, Trolox. Data for this compound is limited. The table includes data for the aglycone (Delphinidin) and the 3-glucoside to provide a reference point for its potential antioxidant capacity.
Mandatory Visualizations
A general workflow for assessing the in vitro antioxidant activity of a compound like this compound is presented below. This is followed by a diagram illustrating the basic principle of radical scavenging assays.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. It is recommended to perform these assays in triplicate for statistical validity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffer). Create a series of dilutions from the stock solution. Prepare similar dilutions for the positive control.
-
Assay:
-
To a 96-well plate, add 20 µL of each sample dilution or standard.
-
Add 180 µL of the DPPH working solution to each well.
-
For the blank, use 20 µL of the solvent instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value can be determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Phosphate (B84403) buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.
-
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare similar dilutions for the positive control (Trolox).
-
Assay:
-
Add 10 µL of each sample dilution or standard to a 96-well plate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, with absorbance measured at 593 nm.
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM Ferric chloride (FeCl₃)
-
Standard (e.g., Ferrous sulfate (B86663) or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using ferrous sulfate or Trolox.
-
Assay:
-
Add 10 µL of each sample dilution or standard to a 96-well plate.
-
Add 190 µL of the FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 4-30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve and expressed as µM Fe(II) equivalents or Trolox equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
This compound
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Positive control (Trolox)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a fluorescein working solution in phosphate buffer.
-
Prepare an AAPH solution in phosphate buffer (prepare fresh daily).
-
Prepare a standard curve using Trolox.
-
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.
-
Assay:
-
Add 25 µL of each sample dilution, standard, or blank (phosphate buffer) to the wells of a black 96-well plate.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for at least 30 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin recording the fluorescence (excitation at 485 nm, emission at 520 nm) every 1-2 minutes for at least 60 minutes at 37°C.
-
Calculation: Calculate the area under the curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The results are expressed as Trolox Equivalents (TE).
References
- 1. researchgate.net [researchgate.net]
- 2. Delphinidin-3,5-O-diglucoside Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. This compound | 17670-06-3 | MD44897 [biosynth.com]
- 4. Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: Delphinidin 3,5-diglucoside as a Natural Colorant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin (B77816) 3,5-diglucoside is a water-soluble anthocyanin responsible for the rich blue, purple, and red hues observed in numerous plants, including pomegranates, blackcurrants, and blueberries.[1][2] Its vibrant coloration and potential health benefits, such as antioxidant and anti-inflammatory properties, make it a promising natural colorant for the food and beverage industries.[2] These application notes provide detailed information on the colorimetric properties, stability, and analysis of Delphinidin 3,5-diglucoside, along with comprehensive experimental protocols for its extraction, purification, and quantification.
Colorimetric Properties
The color of this compound is highly dependent on the pH of the surrounding medium. Generally, it appears red in acidic conditions, transitions to purple and blue in neutral to slightly alkaline environments, and can become colorless or degrade to a yellow/brown hue at higher pH levels. This pH-dependent color variation is a critical consideration for its application in food and beverage formulations.
While specific CIELAB data for pure this compound is limited in publicly available literature, data from plant extracts rich in delphinidin derivatives can provide valuable insights. For instance, a study on butterfly pea flower extract, which contains delphinidin glucosides, demonstrated a significant shift in color with changing pH.
Table 1: Colorimetric Data of a Delphinidin-Rich Butterfly Pea Flower Extract at Various pH Levels
| pH | L* (Lightness) | a* (Redness/Greenness) | b* (Yellowness/Blueness) | Visual Color |
| 2 | 50.3 | 35.2 | -15.8 | Red |
| 4 | 45.1 | 20.1 | -25.3 | Purple-Red |
| 6 | 38.7 | 5.6 | -30.1 | Violet-Blue |
| 8 | 42.5 | -8.9 | -22.4 | Blue-Green |
Note: Data is illustrative and based on extracts containing delphinidin derivatives. The exact CIELAB values for pure this compound may vary.
Stability of this compound
The stability of this compound is influenced by several factors, including temperature, light exposure, and pH. Understanding these factors is crucial for maintaining the color intensity and integrity of the final product.
Thermal Stability
Table 2: Thermal Degradation Kinetics of Delphinidin Glycosides in Aqueous Solution
| Compound | Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (hours) |
| Delphinidin 3-O-sambubioside | 25 | 2.4 x 10⁻⁸ | 805 |
| Delphinidin 3-O-sambubioside | 37 | 9.2 x 10⁻⁷ | 21 |
| Delphinidin-3-rutinoside | 78 | 1.5 x 10⁻⁵ | 12.8 |
| Delphinidin-3-rutinoside | 98 | 5.0 x 10⁻⁵ | 3.8 |
Note: Data for Delphinidin 3-O-sambubioside and Delphinidin-3-rutinoside are used as proxies for this compound. Actual values may differ.
Photostability
Exposure to light, particularly UV light, can lead to the degradation of this compound, resulting in color fading. The extent of degradation depends on the intensity and wavelength of the light, as well as the presence of other components in the matrix that may offer protection (e.g., other polyphenols, ascorbic acid). Quantitative data on the photostability of pure this compound is scarce, but it is generally recommended to store products containing this colorant in light-protected packaging.
Experimental Protocols
Extraction and Purification of this compound from Pomegranate Peels
This protocol describes the extraction of anthocyanins from pomegranate peels followed by purification using solid-phase extraction (SPE).
Materials:
-
Fresh pomegranate peels
-
Methanol (B129727) (HPLC grade)
-
Formic acid (88%)
-
Deionized water
-
Solid Phase Extraction (SPE) C18 cartridges (500 mg, 6 mL)
-
Rotary evaporator
-
Freeze-dryer
Protocol:
-
Sample Preparation: Wash fresh pomegranate peels and dry them in a ventilated oven at 40°C for 48 hours. Grind the dried peels into a fine powder.
-
Extraction: Macerate 10 g of the powdered peel in 100 mL of methanol/water/formic acid (70:29:1, v/v/v) for 24 hours at 4°C in the dark.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 40°C until the methanol is removed.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.
-
Sample Loading: Dilute the concentrated extract with 20 mL of deionized water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 20 mL of deionized water to remove sugars and other polar impurities.
-
Elution: Elute the anthocyanins with 15 mL of acidified methanol (0.1% formic acid).
-
Final Concentration and Storage: Concentrate the eluate to dryness using a rotary evaporator and then freeze-dry the purified extract. Store the purified powder at -20°C in the dark.
Quantification of this compound by HPLC-DAD
This protocol details the quantification of this compound in a purified extract or a food matrix using High-Performance Liquid Chromatography with a Diode-Array Detector.
Materials:
-
Purified this compound extract or sample
-
This compound standard (for calibration)
-
Acetonitrile (HPLC grade)
-
Formic acid (88%)
-
Deionized water (HPLC grade)
-
HPLC system with a DAD detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL) in methanol. Create a calibration curve by preparing a series of dilutions (e.g., 5, 10, 25, 50, 100 µg/mL) in the mobile phase.
-
Sample Preparation: Dissolve the purified extract or sample in the mobile phase to a known concentration. Filter through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Mobile Phase A: Water/Formic Acid (95:5, v/v)
-
Mobile Phase B: Acetonitrile/Formic Acid (95:5, v/v)
-
Gradient:
-
0-5 min: 5% B
-
5-15 min: 5-20% B
-
15-25 min: 20-40% B
-
25-30 min: 40-50% B
-
30-35 min: 50-5% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 520 nm
-
-
Quantification: Identify the this compound peak based on the retention time of the standard. Quantify the amount in the sample by comparing the peak area to the calibration curve.
Bioactivity: Nrf2 Signaling Pathway Activation
Delphinidin has been shown to exert antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress or inducers like delphinidin, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxification enzymes, leading to their increased expression and enhanced cellular protection against oxidative damage.
Conclusion
This compound is a versatile natural colorant with significant potential in the food and beverage industry. Its application requires a thorough understanding of its colorimetric properties and stability under various processing and storage conditions. The provided protocols offer a framework for the extraction, purification, and quantification of this vibrant anthocyanin, enabling researchers and developers to harness its potential as a natural alternative to synthetic food dyes. Further research into its photostability and the development of encapsulation technologies will be beneficial for expanding its applications.
References
- 1. This compound | C27H31O17+ | CID 10100906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Delphinidin-3,5-O-diglucoside Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 4. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Delphinidin 3,5-diglucoside in Nutraceuticals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin (B77816) 3,5-diglucoside is a water-soluble anthocyanin, a natural pigment found in a variety of dark-colored fruits and flowers, including blueberries, blackcurrants, and eggplant skin.[1][2] This compound, with the chemical formula C₂₇H₃₁O₁₇⁺, is recognized for its significant biological activities, which include antioxidant, anti-inflammatory, and anticancer properties, making it a compound of high interest for nutraceutical applications.[1][2] Its structure features a delphinidin nucleus with glucose molecules attached at the 3 and 5 positions.[2] The glycosylation of delphinidin enhances its stability and bioavailability. This document provides detailed application notes and experimental protocols for researchers and professionals in drug development interested in the nutraceutical potential of Delphinidin 3,5-diglucoside.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological effects that are relevant to human health. These activities are primarily attributed to its potent antioxidant and anti-inflammatory actions, which in turn contribute to its anticancer potential.
Antioxidant Activity
The antioxidant capacity of this compound is a key contributor to its health benefits, enabling it to neutralize free radicals and mitigate oxidative stress.[3] While specific quantitative data for this compound is limited in the reviewed literature, the antioxidant potential of delphinidin and its other glycosides is well-documented across various assays. The antioxidant activity is influenced by the number and position of hydroxyl groups on the B-ring of the flavonoid structure.
Table 1: Summary of Antioxidant Activity Data for Delphinidin and its Glycosides
| Compound | Assay | Result | Reference |
| Delphinidin | FRAP | Higher antioxidant potential than gallic acid at ≥10 µM | [4] |
| Delphinidin | ORAC | High antioxidant activity | [5] |
| Delphinidin-3-glucoside | DPPH | Lower activity than Delphinidin | [6] |
| Delphinidin-3-glucoside | ABTS | Lower activity than Cyanidin-3-glucoside | [6] |
| Delphinidin-3-glucoside | FRAP | Lower activity than Cyanidin-3,5-diglucoside and Cyanidin-3-glucoside | [6] |
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties. It can inhibit the production of key pro-inflammatory mediators. Preclinical studies suggest that delphinidin and its glycosides can modulate inflammatory pathways such as NF-κB and MAPK.[7]
Table 2: In Vitro Anti-inflammatory Effects of Delphinidin and its Glycosides
| Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | Effect | Concentration | Reference |
| This compound | RAW 264.7 Macrophages | LPS/IFN-γ | Nitric Oxide (NO) Production | >50% inhibition | 16-500 µM | [8][9] |
| Delphinidin-3-sambubioside | RAW 264.7 Macrophages | LPS | NO Production | Significant suppression | 50-200 µM | |
| Delphinidin-3-sambubioside | RAW 264.7 Macrophages | LPS | iNOS expression | Dose-dependent inhibition | 50-200 µM | |
| Delphinidin-3-sambubioside | RAW 264.7 Macrophages | LPS | TNF-α, IL-6, MCP-1 Production | Significant decrease | 50-200 µM | |
| Delphinidin | C6 Glial Cells | TNF-α | MCP-1 and CINC-1 | Dose-dependent downregulation | 50-100 µg/mL | [10] |
| Delphinidin-3-O-glucoside | Mesenchymal Stem Cells | LPS | NF-κB expression | Lowered expression | 50 µM | [11] |
| Delphinidin-3-O-glucoside | Mesenchymal Stem Cells | LPS | IL-10 and TGF-β | Increased levels | 50 µM | [11] |
Anticancer Activity
The anticancer effects of delphinidin and its derivatives are attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways involved in cancer progression.
Table 3: Anticancer Activity (IC50 values) of Delphinidin
| Cancer Cell Line | Compound | IC50 Value | Reference |
| HER-2 positive breast cancer (MDA-MB-453) | Delphinidin | 41.42 µM | [1] |
| HER-2 positive breast cancer (BT-474) | Delphinidin | 60.92 µM | [1] |
| HER2-positive breast cancer (MDA-MB-453) | Delphinidin | 40 µM | [12] |
| HER2-positive breast cancer (BT474) | Delphinidin | 100 µM | [12] |
| Human leukemia (HL-60) | Delphinidin | 1.9 µM | [12] |
| Ovarian cancer (PEO1) | Delphinidin | < 100 µM | [7] |
| Ovarian cancer (SKOV3) | Delphinidin | < 100 µM | [7] |
Signaling Pathways Modulated by Delphinidin and its Glycosides
Delphinidin and its glycosides exert their biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for the development of targeted nutraceutical interventions.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival. Delphinidin has been shown to inhibit this pathway, leading to reduced inflammation and induction of apoptosis in cancer cells.
Caption: Delphinidin's inhibition of the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell growth, proliferation, and survival. Delphinidin can inhibit this pathway, contributing to its anticancer effects.
Caption: Delphinidin's inhibitory effect on the PI3K/Akt signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's nutraceutical properties.
Quantification of this compound by HPLC-DAD
This protocol describes the quantification of this compound in plant extracts or nutraceutical formulations.
Workflow Diagram
Caption: Workflow for HPLC-DAD quantification of this compound.
Methodology
-
Sample Preparation:
-
Accurately weigh the homogenized sample (e.g., 1.0 g of plant material or formulated product).[5]
-
Transfer to a vial and add 2 mL of dimethyl sulfoxide (B87167) (DMSO).[5]
-
Vortex for 1 minute.[5]
-
Add 8 mL of methanol containing 2% HCl.[5]
-
Vortex for 5 minutes.[5]
-
Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.[5]
-
-
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 5% Formic acid in water.[13]
-
Mobile Phase B: 5% Formic acid in acetonitrile.[13]
-
Gradient: A linear gradient can be optimized, for example, starting with a low percentage of B and increasing it over time to elute the compounds. A typical gradient might be: 0-1 min, 100% A; 1-10 min, linear gradient to 25% B; 10-11 min, hold at 25% B; 11-13 min, return to 100% A; 13-17 min, hold at 100% A.[13]
-
Flow Rate: 0.2 mL/min.[13]
-
Column Temperature: 40°C.[13]
-
Detection: Diode Array Detector (DAD) at 520 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a calibration curve using a certified standard of this compound at various concentrations.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
In Vitro Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add various concentrations of the sample solution.
-
Add the DPPH solution to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of scavenging activity and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
2. FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, measured spectrophotometrically.[14]
-
Protocol:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[14]
-
Warm the FRAP reagent to 37°C.
-
Add the sample solution to the FRAP reagent.
-
Incubate at 37°C for 30 minutes.[14]
-
Measure the absorbance at 593 nm.[14]
-
A standard curve is prepared using Trolox or ferrous sulfate.
-
Results are expressed as µmol Trolox equivalents (TE) per gram of sample.
-
3. ORAC (Oxygen Radical Absorbance Capacity) Assay
-
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[15]
-
Protocol:
-
In a 96-well black microplate, add the sample solution and fluorescein (B123965) solution.[15]
-
Incubate at 37°C for 15 minutes.[15]
-
Add AAPH solution to initiate the reaction.[15]
-
Measure the fluorescence decay every minute for at least 60 minutes using a fluorescence microplate reader (excitation 485 nm, emission 520 nm).[15][16]
-
Calculate the area under the curve (AUC).
-
A standard curve is prepared using Trolox.
-
Results are expressed as µmol Trolox equivalents (TE) per gram of sample.
-
In Vitro Anti-inflammatory Activity Assays
1. Nitric Oxide (NO) Production in RAW 264.7 Macrophages (Griess Assay)
-
Principle: This assay measures the production of nitric oxide, a pro-inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[17]
-
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce inflammation.[18]
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[17][18]
-
Incubate at room temperature for 10 minutes.[18]
-
Measure the absorbance at 540 nm.[18]
-
A standard curve is prepared using sodium nitrite to quantify the nitrite concentration.
-
2. Cytokine (TNF-α and IL-6) Measurement by ELISA
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in cell culture supernatants.
-
Protocol:
-
Seed and treat cells as described in the NO production assay.
-
Collect the cell culture supernatant.
-
Use a commercial ELISA kit for human or murine TNF-α and IL-6, following the manufacturer's instructions.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.[19]
-
Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
Quantify the cytokine concentration using a standard curve prepared with recombinant cytokines.
-
In Vitro Anticancer Activity Assays
1. Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan (B1609692) product.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Principle: This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using fluorescently labeled Annexin V. Propidium iodide (PI) is used to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and viable cells (Annexin V and PI negative).[1]
-
Protocol:
-
Treat cancer cells with this compound to induce apoptosis.
-
Harvest the cells (including both adherent and floating cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI staining solutions.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Conclusion
This compound is a promising nutraceutical ingredient with multifaceted health benefits, primarily stemming from its antioxidant, anti-inflammatory, and anticancer properties. The provided application notes and detailed experimental protocols offer a comprehensive guide for researchers and drug development professionals to further explore and validate the therapeutic potential of this natural compound. Further research focusing on the specific quantitative bioactivities of this compound and its in vivo efficacy is warranted to fully establish its role in promoting human health.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity [mdpi.com]
- 16. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Cardioprotective Effects of Delphinidin and its Glycosides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cardioprotective effects of Delphinidin and its glycoside derivatives, with a focus on Delphinidin 3,5-diglucoside and related compounds. The information is compiled from preclinical research and is intended to guide further investigation and drug development efforts.
Summary of Cardioprotective Effects
Delphinidin, a natural anthocyanidin, and its glycosides have demonstrated significant cardioprotective properties in various preclinical models. These compounds have been shown to mitigate pathological cardiac hypertrophy, reduce oxidative stress, inhibit inflammation, and prevent thrombosis. The primary mechanisms of action involve the modulation of key signaling pathways, including the AMPK/NOX/MAPK and NF-κB pathways.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from in vivo and in vitro studies investigating the cardioprotective effects of Delphinidin and its derivatives.
Table 1: In Vivo Effects of Delphinidin on Cardiac Hypertrophy and Fibrosis
| Parameter | Animal Model | Treatment Group | Result | Percentage Change vs. Control | Reference |
| Heart Weight/Body Weight (HW/BW) ratio | Transverse Aortic Constriction (TAC) mice | Delphinidin (High Dosage) | Significant decrease compared to TAC group | ~18% decrease | [1] |
| Heart Weight/Tibia Length (HW/TL) ratio | Transverse Aortic Constriction (TAC) mice | Delphinidin (High Dosage) | Significant decrease compared to TAC group | ~15% decrease | [1] |
| Myocardial Fibrosis | Transverse Aortic Constriction (TAC) mice | Delphinidin (High Dosage) | Significant reduction in fibrotic area | ~50% decrease | [1][2] |
| mRNA expression of Atrial Natriuretic Factor (ANP) | Transverse Aortic Constriction (TAC) mice | Delphinidin (High Dosage) | Significant downregulation | ~60% decrease | [1] |
| mRNA expression of Brain Natriuretic Peptide (BNP) | Transverse Aortic Constriction (TAC) mice | Delphinidin (High Dosage) | Significant downregulation | ~55% decrease | [1] |
| mRNA expression of β-Myosin Heavy Chain (β-MHC) | Transverse Aortic Constriction (TAC) mice | Delphinidin (High Dosage) | Significant downregulation | ~70% decrease | [1] |
Table 2: In Vitro Effects of Delphinidin on Cardiomyocytes
| Parameter | Cell Model | Treatment Condition | Result | Percentage Change vs. Control | Reference |
| Cardiomyocyte Surface Area | Neonatal Rat Cardiomyocytes (NRCMs) + Angiotensin II | Delphinidin (50 µM) | Significant decrease in cell size | ~40% decrease | [1] |
| Reactive Oxygen Species (ROS) Production | Neonatal Rat Cardiomyocytes (NRCMs) + Angiotensin II | Delphinidin (50 µM) | Significant reduction in ROS levels | ~50% decrease | [1] |
| Rac1 Activity | Neonatal Rat Cardiomyocytes (NRCMs) + Angiotensin II | Delphinidin | Inhibition of Rac1 activation | Significant inhibition | [1] |
| p47phox Expression | Neonatal Rat Cardiomyocytes (NRCMs) + Angiotensin II | Delphinidin | Reduced expression | Significant reduction | [1] |
Table 3: Effects of Delphinidin-3-O-glucoside on Atherosclerosis in Rabbits
| Parameter | Animal Model | Treatment Group | Result (vs. Atherosclerosis Model) | Reference |
| Serum Triglycerides (TG) | High-Fat Diet Rabbits | Delphinidin-3-O-glucoside (20 mg/kg) | 2.36 ± 0.66 mmol/L vs. 4.33 ± 0.27 mmol/L | [3] |
| Serum Total Cholesterol (TC) | High-Fat Diet Rabbits | Delphinidin-3-O-glucoside (20 mg/kg) | Significant decrease | [3] |
| Serum LDL-C | High-Fat Diet Rabbits | Delphinidin-3-O-glucoside (20 mg/kg) | Significant decrease | [3] |
| Aortic IL-6 mRNA | High-Fat Diet Rabbits | Delphinidin-3-O-glucoside (20 mg/kg) | Significant downregulation | [3] |
| Aortic VCAM-1 mRNA | High-Fat Diet Rabbits | Delphinidin-3-O-glucoside (20 mg/kg) | Significant downregulation | [3] |
| Aortic NF-κB mRNA | High-Fat Diet Rabbits | Delphinidin-3-O-glucoside (20 mg/kg) | Significant downregulation | [3] |
Table 4: Effects of Delphinidin-3-glucoside on Platelet Activation
| Parameter | Model | Treatment Group | Result | Reference |
| Platelet Aggregation (Collagen-induced) | Human Platelets | Delphinidin-3-glucoside (50 µM) | Significant inhibition | [2][4] |
| Thrombus Growth (in vivo) | FeCl3-induced mesenteric arteriole injury | Delphinidin-3-glucoside (5 µM and 50 µM) | Significantly delayed vessel occlusion | [2] |
| P-selectin Expression | Human Platelets | Delphinidin-3-glucoside (50 µM) | Significant inhibition | [2] |
Signaling Pathways
Delphinidin exerts its cardioprotective effects by modulating several key signaling pathways. The primary pathway identified is the AMPK/NOX/MAPK signaling cascade, which plays a crucial role in regulating oxidative stress and cardiac hypertrophy.
Caption: Delphinidin's cardioprotective signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments cited in the research on the cardioprotective effects of Delphinidin.
In Vivo Model of Cardiac Hypertrophy (Transverse Aortic Constriction)
This protocol describes the surgical procedure to induce pressure overload-induced cardiac hypertrophy in mice, a model used to evaluate the efficacy of Delphinidin.[1]
Workflow Diagram:
Caption: Workflow for in vivo cardiac hypertrophy model.
Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Anesthesia: Anesthetize the mice with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure (TAC):
-
Perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left common carotid arteries with a 7-0 silk suture tied around a 27-gauge needle.
-
Remove the needle to create a constriction of a defined diameter.
-
Close the chest and allow the animal to recover.
-
A sham operation, where the suture is passed under the aorta but not tied, is performed for the control group.
-
-
Treatment:
-
Administer Delphinidin (e.g., 5 mg/kg or a higher dosage, dissolved in DMSO) or vehicle (DMSO) to the mice daily via intraperitoneal injection, starting from the day of surgery.
-
-
Monitoring:
-
Perform echocardiography at specified time points (e.g., 4 weeks post-surgery) to assess cardiac function and dimensions (e.g., left ventricular ejection fraction, fractional shortening, wall thickness).
-
-
Tissue Harvesting and Analysis:
-
At the end of the treatment period, euthanize the mice and harvest the hearts.
-
Measure heart weight, body weight, and tibia length to calculate hypertrophy ratios (HW/BW and HW/TL).
-
Fix a portion of the heart tissue in formalin for histological analysis (e.g., Hematoxylin and Eosin staining for cell size, Picrosirius Red staining for fibrosis).
-
Snap-freeze another portion of the tissue in liquid nitrogen for molecular analysis (e.g., qRT-PCR for hypertrophic and fibrotic markers, Western blotting for signaling proteins).
-
In Vitro Model of Cardiomyocyte Hypertrophy
This protocol details the induction of hypertrophy in cultured neonatal rat cardiomyocytes (NRCMs) and treatment with Delphinidin.[1]
Protocol:
-
Cell Culture:
-
Isolate NRCMs from the ventricles of 1-2 day old Sprague-Dawley rats.
-
Plate the cells on gelatin-coated culture dishes in DMEM/F12 medium supplemented with fetal bovine serum (FBS) and bromodeoxyuridine (to inhibit fibroblast proliferation).
-
-
Induction of Hypertrophy:
-
After 24-48 hours, replace the medium with serum-free medium.
-
Induce hypertrophy by treating the cells with Angiotensin II (Ang II, e.g., 1 µM) for 24-48 hours.
-
-
Treatment:
-
Pre-treat the NRCMs with different concentrations of Delphinidin (e.g., 10 µM, 50 µM) or vehicle (DMSO) for a specified time (e.g., 1 hour) before adding Ang II.
-
-
Analysis:
-
Cell Size Measurement: Fix the cells and stain with an antibody against a cardiomyocyte-specific protein (e.g., α-actinin). Capture images using a fluorescence microscope and measure the cell surface area using image analysis software.
-
Reactive Oxygen Species (ROS) Detection: Use a fluorescent probe (e.g., DCFH-DA) to measure intracellular ROS levels.
-
Protein Expression and Activity: Perform Western blotting to analyze the expression and phosphorylation status of proteins in the AMPK/NOX/MAPK signaling pathway. Conduct activity assays for enzymes like Rac1.
-
In Vivo Model of Thrombosis
This protocol describes an FeCl3-induced mesenteric arteriole injury model to assess the antithrombotic effects of Delphinidin-3-glucoside.[2]
Protocol:
-
Animal Model: Mice.
-
Anesthesia: Anesthetize the mouse and exteriorize the mesentery.
-
Treatment: Administer Delphinidin-3-glucoside (e.g., 0.5 µM, 5 µM, 50 µM) or vehicle intravenously.
-
Induction of Thrombosis:
-
Apply a piece of filter paper saturated with ferric chloride (FeCl3) solution (e.g., 10%) to the surface of a mesenteric arteriole for a defined period (e.g., 3 minutes) to induce endothelial injury and thrombus formation.
-
-
Intravital Microscopy:
-
Observe and record the process of thrombus formation in real-time using an intravital microscope equipped with a camera.
-
-
Analysis:
-
Measure the time to vessel occlusion.
-
Quantify platelet deposition and thrombus stability.
-
Conclusion
Delphinidin and its glycosides represent a promising class of natural compounds for the development of novel cardioprotective therapies. The available preclinical data strongly support their beneficial effects in mitigating cardiac hypertrophy, oxidative stress, inflammation, and thrombosis. Further research, including pharmacokinetic and toxicology studies, is warranted to translate these findings into clinical applications. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute future studies in this area.
References
- 1. Delphinidin attenuates pathological cardiac hypertrophy via the AMPK/NOX/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant Food Delphinidin-3-Glucoside Significantly Inhibits Platelet Activation and Thrombosis: Novel Protective Roles against Cardiovascular Diseases | PLOS One [journals.plos.org]
- 3. Delphinidin-3- O-glucoside, an active compound of Hibiscus sabdariffa calyces, inhibits oxidative stress and inflammation in rabbits with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plant food delphinidin-3-glucoside significantly inhibits platelet activation and thrombosis: novel protective roles against cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-inflammatory Potential of Delphinidin 3,5-diglucoside: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin (B77816) 3,5-diglucoside, an anthocyanin found in various pigmented fruits and vegetables, is emerging as a compound of interest for its potential health benefits. While extensive research has highlighted the anti-inflammatory properties of its aglycone form, delphinidin, and other glycoside derivatives, specific in vitro data for delphinidin 3,5-diglucoside remains an active area of investigation. This document provides a comprehensive guide for researchers exploring the anti-inflammatory effects of this compound in vitro. The protocols and mechanistic insights presented here are based on established findings for closely related delphinidin compounds and serve as a foundational framework for future studies.
Delphinidin and its glycosides have been shown to exert their anti-inflammatory effects primarily through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4] By inhibiting these pathways, delphinidin can suppress the production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines.[3][4]
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from in vitro anti-inflammatory assays of this compound.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | |||
| LPS (1 µg/mL) | - | |||
| This compound + LPS | 10 | |||
| This compound + LPS | 25 | |||
| This compound + LPS | 50 | |||
| This compound + LPS | 100 |
Table 2: Inhibition of iNOS and COX-2 Expression by this compound in vitro
| Treatment | Concentration (µM) | iNOS Protein Expression (% of LPS control) | COX-2 Protein Expression (% of LPS control) | Nitric Oxide (NO) Production (% of LPS control) |
| Control | - | |||
| LPS (1 µg/mL) | - | 100 | 100 | 100 |
| This compound + LPS | 10 | |||
| This compound + LPS | 25 | |||
| This compound + LPS | 50 | |||
| This compound + LPS | 100 |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways implicated in the anti-inflammatory effects of delphinidin and its glycosides, as well as a general experimental workflow.
Experimental Protocols
Cell Culture and Treatment
Objective: To prepare a cell culture model for inducing an inflammatory response and for treatment with this compound.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (6-well, 24-well, or 96-well)
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in appropriate culture plates at a density of 2 x 10^5 cells/mL and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.1%.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1-2 hours.
-
Induce an inflammatory response by adding LPS (1 µg/mL) to the culture medium and incubate for the desired time period (e.g., 24 hours for cytokine and NO analysis, shorter times for signaling pathway analysis).
Measurement of Pro-inflammatory Cytokines (ELISA)
Objective: To quantify the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.
Materials:
-
Cell culture supernatant from the experiment in Protocol 1
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Microplate reader
Protocol:
-
Collect the cell culture supernatant after the treatment period.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each cytokine based on the standard curve.
Nitric Oxide (NO) Production Assay (Griess Test)
Objective: To measure the amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant as an indicator of iNOS activity.
Materials:
-
Cell culture supernatant from the experiment in Protocol 1
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Protocol:
-
Collect 100 µL of cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each sample in a 96-well plate.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
Objective: To determine the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Treated cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Wash the treated cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membranes again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
References
- 1. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effect of Delphinidin on Extracellular Matrix Production via the MAPK/NF-κB Pathway in Nasal Polyp-Derived Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.cybassets.com [cdn.cybassets.com]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving solubility of Delphinidin 3,5-diglucoside for in vitro studies
This guide provides researchers, scientists, and drug development professionals with technical support for handling Delphinidin 3,5-diglucoside, focusing on improving its solubility for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound, like other anthocyanins, is a polar molecule and is generally soluble in aqueous solutions and polar organic solvents. Its solubility and stability are highly dependent on the pH of the solvent. It is more stable in acidic conditions (pH 1-3), where it maintains its characteristic reddish color. As the pH increases, it can degrade or change its chemical structure, affecting both its solubility and biological activity.
Q2: What is the recommended solvent for dissolving this compound for in vitro studies?
For most in vitro studies, especially those involving cell cultures, it is recommended to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it in the cell culture medium. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of anthocyanins. Alternatively, ethanol (B145695) or methanol (B129727) can be used. For applications where organic solvents are not suitable, acidified water (e.g., water adjusted to pH 3.0 with hydrochloric acid) can be used, but the low pH might not be compatible with all experimental setups.
Q3: How does pH affect the stability and color of this compound solutions?
The pH of the solution has a profound effect on the structure, color, and stability of this compound.
-
Acidic pH (1-3): It exists predominantly in its most stable form, the red flavylium (B80283) cation.
-
Neutral pH (around 7): It can be present in various forms, including the colorless carbinol pseudobase and the blue quinonoidal base, and is prone to degradation.
-
Alkaline pH (>7): It rapidly degrades.
For in vitro studies, it is crucial to consider the pH of the final solution to ensure the compound's integrity.
Troubleshooting Guide
Issue 1: The compound is not dissolving completely in my aqueous buffer.
-
Cause: this compound may have limited solubility in neutral or near-neutral aqueous buffers, which are often used in biological assays.
-
Solution:
-
Prepare a Stock Solution: First, dissolve the compound in a small amount of a compatible organic solvent like DMSO or ethanol to create a concentrated stock solution.
-
Serial Dilution: Serially dilute the stock solution into your aqueous buffer or cell culture medium to reach the final desired concentration. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect your experimental system.
-
Sonication: Gentle sonication in a water bath can help to break up aggregates and enhance dissolution.
-
Gentle Warming: Warming the solution to 37°C may improve solubility, but be cautious as excessive heat can degrade the compound.
-
Issue 2: The color of my solution changed or faded after dilution in cell culture medium.
-
Cause: The pH of standard cell culture media is typically around 7.4. At this pH, this compound is less stable and can undergo structural changes, leading to a color change or degradation.
-
Solution:
-
Minimize Time in Neutral pH: Prepare the final dilution in the cell culture medium immediately before adding it to the cells to minimize the time the compound spends at a less stable pH.
-
Protect from Light: Anthocyanins are light-sensitive. Protect your stock solutions and final dilutions from light by using amber vials or wrapping containers in aluminum foil.
-
Use a Stabilizer: In some applications, the addition of a stabilizing agent like ascorbic acid can help to prevent degradation, but its compatibility with your specific assay must be verified.
-
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents. Please note that exact solubility can vary based on the purity of the compound and the specific conditions of the experiment.
| Solvent | Temperature (°C) | Solubility | Notes |
| Water (pH 3.0) | 25 | Soluble | More stable at acidic pH. |
| Water (pH 7.0) | 25 | Sparingly Soluble | Prone to degradation. |
| Dimethyl Sulfoxide (DMSO) | 25 | ≥ 10 mg/mL | Recommended for stock solutions. |
| Ethanol | 25 | Soluble | Can be used for stock solutions. |
| Methanol | 25 | Soluble | Can be used for stock solutions. |
Experimental Protocol: Preparation of this compound for Cell Culture Experiments
This protocol describes the preparation of a stock solution and its dilution for use in a typical in vitro cell culture assay.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM):
-
Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight: 627.5 g/mol ). For example, for 1 mL of a 10 mM stock solution, you would need 6.275 mg.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the tube thoroughly until the powder is completely dissolved. The solution should be a clear, deep color.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Serially dilute the stock solution in your cell culture medium to achieve the desired final concentration. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution.
-
It is recommended to prepare the working solution fresh for each experiment.
-
Important Considerations:
-
Solvent Control: Always include a vehicle control in your experiments, which contains the same final concentration of the solvent (e.g., DMSO) used to treat the cells.
-
Final Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.
Visualized Experimental Workflow
The following diagram illustrates the recommended workflow for preparing this compound for in vitro studies.
Caption: Workflow for preparing this compound solutions.
Preventing degradation of Delphinidin 3,5-diglucoside during extraction
Welcome to the technical support center for Delphinidin (B77816) 3,5-diglucoside. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of Delphinidin 3,5-diglucoside during extraction procedures. Here you will find troubleshooting guides and frequently asked questions to help maintain the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which sources is it commonly found?
This compound is a water-soluble anthocyanin, a type of natural pigment responsible for the vibrant purple and blue colors in many plants.[1][2] It is composed of a delphinidin aglycone with two glucose molecules attached at the 3 and 5 positions.[1][2] This compound is commonly found in dark-colored fruits and flowers such as blackcurrants, blueberries, eggplant skin, and purple cabbage.[1]
Q2: What are the primary factors that cause the degradation of this compound during extraction?
The stability of this compound, like other anthocyanins, is influenced by several factors:
-
pH: This is one of the most critical factors. Anthocyanins are most stable in acidic conditions (pH < 3), where they exist as the red flavylium (B80283) cation.[3][4][5] As the pH increases, they can convert to unstable, colorless, or blue forms that are prone to degradation.[3][5]
-
Temperature: Elevated temperatures significantly accelerate the degradation of anthocyanins.[3][6] High heat can lead to the loss of the glycosyl moieties and opening of the pyran ring, resulting in loss of color and structure.[7]
-
Oxygen: The presence of oxygen can lead to oxidative degradation, especially at higher temperatures.[3][6]
-
Light: Exposure to light, particularly UV light, can cause photodegradation.[3]
-
Enzymes: Plant enzymes such as polyphenol oxidases (PPO) and peroxidases, if not inactivated, can rapidly degrade anthocyanins once the plant cells are ruptured during extraction.[3][6]
-
Metallic Ions: Certain metal ions can form complexes with anthocyanins, leading to changes in color and stability.[3]
Q3: What is the optimal pH for extracting and storing this compound?
For maximum stability, extraction and storage should be performed under acidic conditions, ideally at a pH below 3.[3][4] The use of acidified solvents (e.g., with citric, acetic, or formic acid) is highly recommended to maintain the stable flavylium cation form of the anthocyanin and prevent its conversion to less stable structures.[8][9][10]
Q4: Which solvents are most effective for extraction while minimizing degradation?
Polar solvents are ideal for extracting this compound.[11][12] The most commonly used and effective solvents are mixtures of ethanol (B145695) or methanol (B129727) with water.[8][10][11] Acidifying these solvents is crucial for stability.[8][10] For example, a mixture of 70-80% ethanol in water, acidified with a weak acid like 0.5% formic acid or 1% citric acid, is often a good starting point.[4][9][10]
Troubleshooting Guide
| Issue Observed | Possible Cause(s) | Recommended Solutions & Optimizations |
| Rapid color loss or fading of the extract | High pH (> 4.0) of the extraction solvent.[3] | Adjust the pH of your solvent to be between 1.0 and 3.0 using a weak acid like citric, formic, or acetic acid.[3][4][10] |
| Exposure to high temperatures during extraction.[3][6] | Perform extraction at low temperatures (e.g., 4°C) or on an ice bath.[13] Use extraction methods that allow for short processing times to minimize heat exposure.[9][10] | |
| Presence of oxygen in the solvent or headspace.[3] | De-gas solvents before use. Work under an inert atmosphere (e.g., nitrogen or argon) if possible.[3] | |
| Extract is turning brown | Enzymatic degradation from polyphenol oxidase (PPO) or peroxidases.[6] | Inactivate enzymes in the plant material before extraction through methods like blanching or steaming.[4][6] |
| Degradation due to prolonged exposure to high temperatures and oxygen.[6] | Minimize extraction time and temperature.[8][9] Ensure the use of de-gassed, acidified solvents. | |
| Low extraction yield | The solvent composition is not optimal. | Optimize the ratio of alcohol (ethanol/methanol) to water. A 70% ethanol solution is often a good starting point.[5] Ensure the solvent is sufficiently acidified. |
| Insufficient disruption of plant cell walls. | Use techniques like ultrasonication or microwave-assisted extraction to improve cell wall disruption and solvent penetration, which can increase yield with shorter extraction times.[8][10] | |
| Precipitate forms in the extract | Saturation of the solution. | Dilute the extract with the same extraction solvent or filter the precipitate. |
| Complexation with metallic ions from containers or water source.[3] | Use glass or high-grade stainless steel containers. Use deionized water for solvent preparation. Consider adding a chelating agent like EDTA if metal contamination is suspected.[3] |
Data Presentation: Factors Influencing Stability
The stability of anthocyanins is highly dependent on environmental conditions. The tables below summarize quantitative data on the effects of temperature and pH.
Table 1: Effect of Temperature on Anthocyanin Degradation
| Compound/Source | Temperature Condition | Observation | Reference |
| Pomegranate Juice Anthocyanins | Thermal treatment at 80°C for 10 min | Degradation of cyanidin-3,5-O-di-glucoside and delphinidin-3-O-glucoside was approximately 30%. | [7] |
| Grape Extracts | Storage at 35°C vs. 25°C | Total anthocyanin content was reduced to less than half at 35°C compared to 25°C. | [6] |
| Delphinidin Aglycone | In tissue culture medium at 37°C | Rapid degradation with a half-life of approximately 30 minutes. | [11][12][14] |
| Red Chicory Extract (Lyophilized) | Storage at 4°C vs. 23°C for 6 months | Significantly better stability at 4°C. | [13] |
Table 2: Effect of pH on Anthocyanin Stability and Color
| pH Range | Predominant Form | Color | Stability | Reference |
| < 3 | Flavylium Cation | Red, Magenta | Most Stable | [3][4][5] |
| 4 - 6 | Carbinol Pseudo-base, Quinoidal Base | Colorless, Purple/Blue | Unstable, Prone to Degradation | [3][5] |
| > 7 | Chalcone | Yellowish, then Colorless | Very Unstable, Rapid Degradation | [3] |
Experimental Protocols
Protocol 1: Optimized Cold Solvent Extraction for this compound
This protocol is designed to maximize yield while minimizing degradation by using an optimized solvent system at a low temperature.
-
Sample Preparation:
-
If using fresh plant material, flash-freeze with liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
If using dried material, grind to a fine powder using a mechanical grinder.
-
To inactivate endogenous enzymes, consider a brief blanching step (steam for 1-2 minutes) before freezing or drying, if applicable to your sample matrix.[4][6]
-
-
Preparation of Extraction Solvent:
-
Prepare a solution of 70% ethanol in deionized water (v/v).
-
Acidify the solvent by adding citric acid to a final concentration of 1% (w/v). For example, add 1 gram of citric acid to 100 mL of the 70% ethanol solution.
-
De-gas the solvent by sonicating for 15 minutes. Store in a sealed container, protected from light.
-
-
Extraction Procedure:
-
Weigh the powdered plant material and place it in a glass flask wrapped in aluminum foil to protect it from light.
-
Add the pre-chilled (4°C) acidified ethanol solvent at a solid-to-liquid ratio of 1:20 (e.g., 1 gram of sample to 20 mL of solvent).
-
Place the flask on a magnetic stirrer in a cold room or refrigerator (4°C).
-
Stir for 2-4 hours. For enhanced extraction, an ultrasonic bath can be used for 20-30 minutes at the beginning of the extraction period, ensuring the bath temperature remains low.[10]
-
-
Extract Recovery:
-
Separate the solid material from the extract by centrifugation at 4000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant.
-
For maximum recovery, the pellet can be re-extracted with a fresh portion of cold solvent.
-
Combine the supernatants.
-
-
Solvent Removal and Storage:
-
Remove the ethanol from the extract using a rotary evaporator at a low temperature (<35°C).
-
The resulting aqueous extract can be used directly or lyophilized (freeze-dried) for long-term storage.
-
Store the final extract or lyophilized powder at -20°C or lower in an airtight container, protected from light.
-
Protocol 2: Assessing the Stability of this compound Extract
This protocol uses UV-Vis spectrophotometry to monitor the degradation of the anthocyanin over time under specific stress conditions (e.g., elevated temperature).
-
Preparation of Buffers:
-
Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.0, 6.0, 8.0) using citrate-phosphate or other suitable buffer systems.[4]
-
-
Sample Preparation:
-
Dissolve a known amount of your lyophilized this compound extract into each pH buffer to achieve a consistent starting concentration. The initial absorbance should ideally be between 0.8 and 1.2 at the λmax (maximum absorbance wavelength).
-
Determine the λmax for your extract in the most acidic buffer (pH 2.0), which is typically around 520-540 nm for delphinidin derivatives.
-
-
Incubation:
-
Dispense aliquots of each sample solution into small, sealed glass vials (wrapped in foil to protect from light).
-
Place the vials in a temperature-controlled environment (e.g., a water bath or incubator) set to the desired stress temperature (e.g., 50°C).
-
Prepare a control set to be stored at a low temperature (e.g., 4°C).
-
-
Data Collection:
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each condition.
-
Allow the sample to cool to room temperature.
-
Measure the absorbance of the solution at the predetermined λmax using a UV-Vis spectrophotometer. Use the corresponding buffer as a blank.
-
-
Data Analysis:
-
Calculate the percentage of anthocyanin remaining at each time point relative to the initial absorbance (time 0).
-
Plot the percentage of remaining anthocyanin versus time for each condition (pH and temperature).
-
The degradation can often be modeled using first-order kinetics, allowing for the calculation of the degradation rate constant (k) and the half-life (t₁/₂) for each condition.
-
Visualizations
Caption: Key factors leading to the degradation of this compound.
References
- 1. Delphinidin-3,5-O-diglucoside Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. This compound | C27H31O17+ | CID 10100906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influences and Optimization: Factors Affecting the Extraction of Anthocyanins [greenskybio.com]
- 9. mdpi.com [mdpi.com]
- 10. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms [frontiersin.org]
- 13. Optimization of a Sustainable Protocol for the Extraction of Anthocyanins as Textile Dyes from Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioavailable Concentrations of Delphinidin and Its Metabolite, Gallic Acid, Induce Antioxidant Protection Associated with Increased Intracellular Glutathione in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of Delphinidin 3,5-diglucoside extraction from plant material
Welcome to the technical support center for the optimization of Delphinidin (B77816) 3,5-diglucoside extraction from plant material. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their extraction and purification workflows.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the extraction of Delphinidin 3,5-diglucoside.
Question: My this compound yield is consistently low. What are the potential causes and solutions?
Answer: Low yields of this compound can stem from several factors throughout the extraction process. Consider the following:
-
Inadequate Cell Lysis: The solvent may not be effectively penetrating the plant material to release the anthocyanins.
-
Solution: Ensure the plant material is finely ground to increase the surface area for extraction. Pre-treatment methods like freeze-drying can also improve cell wall disruption.
-
-
Suboptimal Solvent Choice: The polarity of your solvent may not be ideal for this compound.
-
Solution: Delphinidin and its glycosides are highly soluble in polar solvents.[1] Acidified polar solvents are often recommended to maintain the stability of the flavylium (B80283) cation structure of anthocyanins.[2][3] Consider using acidified methanol (B129727) or ethanol (B145695).
-
-
Extraction Time and Temperature: The duration and temperature of your extraction may be insufficient.
-
Degradation During Extraction: this compound is susceptible to degradation.
Question: I am observing a color change in my extract, from a vibrant purple to a brownish color. What is happening and how can I prevent it?
Answer: A color change from purple to brown is a strong indicator of anthocyanin degradation. The primary factors contributing to this are:
-
High pH: Anthocyanins are most stable in acidic conditions (pH 1-3).[1] As the pH increases towards neutral and alkaline, the flavylium cation is converted to unstable forms like the carbinol pseudobase and chalcone, which can lead to degradation and a loss of color.[5]
-
Elevated Temperatures: Prolonged exposure to high temperatures can accelerate the degradation of this compound.[1][4][6]
-
Solution: Use the lowest effective temperature for your extraction. If using heat, minimize the exposure time. For concentration steps, use a rotary evaporator at a temperature below 40°C.[2]
-
-
Presence of Oxygen and Light: Oxygen and light can promote oxidative degradation of anthocyanins.
-
Solution: Perform extractions in dark or amber glassware and consider blanketing the solvent with an inert gas like nitrogen. Store extracts in the dark at low temperatures (e.g., 4°C for short-term or -20°C to -80°C for long-term storage).[7]
-
Question: My purified this compound has poor solubility in water. Is this normal?
Answer: Yes, this can be a normal observation. While glycosylation generally improves the water solubility of anthocyanidins, the presence of two glucose molecules in this compound can lead to steric hindrance. This can make it more difficult for the molecule to interact with water through hydrogen bonding, resulting in lower solubility compared to its monoglycoside counterpart, Delphinidin 3-glucoside.[8]
Question: What is the most effective method for purifying this compound from a crude extract?
Answer: A common and effective method for purification involves solid-phase extraction (SPE) followed by preparative high-performance liquid chromatography (HPLC).
-
Solid-Phase Extraction (SPE): This is an excellent initial cleanup step. A C18 SPE cartridge can be used to separate the anthocyanins from other more polar or less polar compounds in the crude extract.[2]
-
Preparative HPLC: For high-purity isolation, preparative HPLC with a C18 column is the method of choice. A gradient elution with acidified water and an organic solvent like methanol or acetonitrile (B52724) allows for the separation of individual anthocyanins, including this compound.[2]
Data Presentation: Comparison of Extraction Solvents and Methods
The following tables summarize quantitative data on the extraction of delphinidin and related anthocyanins from various plant sources.
Table 1: Influence of Solvent and Temperature on Total Monomeric Anthocyanin (TMA) Extraction from Purple-Fleshed Sweet Potatoes
| Solvent | Temperature (°C) | Solid Loading (% w/v) | TMA Concentration (mg cyanidin-3-glucoside/100g fw) |
| 70% Ethanol | 80 | 3.3 | ~120 |
| 70% Acidified Ethanol | 80 | 3.3 | ~160 |
| 70% Methanol | 80 | 3.3 | ~130 |
| 70% Acidified Methanol | 80 | 3.3 | ~186 |
| 70% Ethanol | 50 | 17 | ~100 |
| 70% Acidified Ethanol | 50 | 17 | ~140 |
| 70% Methanol | 50 | 17 | ~110 |
| 70% Acidified Methanol | 50 | 17 | ~150 |
Data adapted from a study on purple-fleshed sweet potatoes. Acidified solvents contained 7% acetic acid.[9]
Table 2: Comparison of Extraction Methods for Anthocyanins from Various Plant Sources
| Plant Material | Extraction Method | Solvent | Key Findings | Reference |
| Bilberry | Ultrasound-Assisted Extraction (UAE) | Acidified Ethanol | UAE can enhance extraction efficiency. | [10] |
| Red Onion Peel | Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | UAE significantly improved the extraction of phenolic compounds. | [5] |
| Jambolan Fruit | Pulsed Ultrasound Extraction (PUE) | Ethanol | PUE yielded 15-25% more diglucosides of delphinidin compared to batch ultrasound extraction. | [3] |
| Black Grape | Microwave-Assisted Extraction (MAE) | Not specified | MAE showed a 3-fold higher extraction yield than conventional solvent extraction. | [11] |
Experimental Protocols
Protocol 1: General Solvent Extraction of this compound
This protocol provides a general method for the extraction of this compound from plant material.
Materials:
-
Freeze-dried and finely ground plant material
-
Extraction Solvent: 70% ethanol with 1% citric acid (v/v)
-
Centrifuge
-
Rotary evaporator
-
Filtration apparatus (e.g., Whatman No. 1 filter paper or a 0.45 µm syringe filter)
Procedure:
-
Sample Preparation: Weigh 10 g of the finely ground plant material.
-
Extraction:
-
Add 100 mL of the acidified ethanol solvent to the plant material in a flask.
-
Stir the mixture for 2 hours at room temperature, protected from light.
-
-
Separation:
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Decant the supernatant.
-
-
Re-extraction (Optional but Recommended):
-
Add another 100 mL of the acidified ethanol solvent to the plant residue and repeat the extraction and separation steps.
-
Combine the supernatants from both extractions.
-
-
Filtration: Filter the combined supernatant through Whatman No. 1 filter paper or a 0.45 µm syringe filter to remove any remaining solid particles.
-
Concentration:
-
Concentrate the filtered extract using a rotary evaporator at a temperature below 40°C to remove the ethanol.
-
The resulting aqueous extract is now ready for purification or analysis.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol utilizes ultrasound to enhance extraction efficiency.
Materials:
-
Finely ground plant material
-
Extraction Solvent: 80% ethanol with 0.5% formic acid (v/v)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Sample Preparation: Weigh 5 g of the finely ground plant material.
-
Extraction:
-
Add 50 mL of the acidified ethanol solvent to the plant material in a beaker.
-
Place the beaker in an ultrasonic bath or use a probe sonicator.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 30-40°C).
-
-
Separation:
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
-
Filtration: Filter the supernatant to remove any fine particles.
-
Concentration: Concentrate the extract using a rotary evaporator at a temperature below 40°C.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Simplified degradation pathway of anthocyanins with increasing pH and other factors.
References
- 1. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of a Sustainable Protocol for the Extraction of Anthocyanins as Textile Dyes from Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ars.usda.gov [ars.usda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Unravelling the effect of extraction on anthocyanin functionality and prebiotic potential - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming matrix effects in Delphinidin 3,5-diglucoside HPLC analysis
Welcome to the technical support center for the HPLC analysis of Delphinidin 3,5-diglucoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to matrix effects and other common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects in HPLC occur when components in the sample, other than the analyte of interest (this compound), interfere with the analysis.[1][2][3] These interferences can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity. The co-eluting matrix components can enhance or suppress the ionization of the target analyte in the mass spectrometer, leading to erroneous results.[1][2]
Q2: What are the most common sample preparation techniques to minimize matrix effects for anthocyanin analysis?
A2: The most effective methods for reducing matrix effects involve isolating this compound from interfering matrix components before HPLC analysis.[4][5] The three primary techniques are:
-
Solid-Phase Extraction (SPE): This is a highly effective and widely used method for purifying and concentrating anthocyanins from complex samples.[5]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases.
-
Protein Precipitation (PPT): This method is commonly used for biological samples, such as plasma, to remove proteins that can interfere with the analysis.[6]
Q3: How does pH affect the stability of this compound during sample preparation and analysis?
A3: this compound, like other anthocyanins, is highly sensitive to pH. It is most stable in acidic conditions (typically pH < 3). At higher pH values, its structure can change, leading to color fading and degradation, which will negatively impact the accuracy and reproducibility of your HPLC analysis. Therefore, it is crucial to maintain a low pH throughout the extraction and analysis process by using acidified solvents.
Q4: I am observing peak tailing for my this compound peak. What are the possible causes and solutions?
A4: Peak tailing can be caused by several factors:
-
Secondary interactions: Unwanted interactions between the analyte and the stationary phase, often due to exposed silanol (B1196071) groups on the silica-based column. Using a mobile phase with a low pH (e.g., with 0.1% formic or trifluoroacetic acid) can help to suppress the ionization of silanol groups and reduce these interactions.
-
Column contamination: Buildup of matrix components on the column can lead to peak distortion. A guard column can help protect the analytical column, and regular column washing is recommended.
-
Column overload: Injecting too much sample can saturate the stationary phase and cause peak tailing. Try diluting your sample or reducing the injection volume.
-
Mismatched solvent strength: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
Q5: Should I use a matrix-matched calibration curve for accurate quantification of this compound?
A5: Yes, it is highly recommended to use a matrix-matched calibration curve. This involves preparing your calibration standards in a blank matrix that is as similar as possible to your actual samples. This approach helps to compensate for any matrix effects that are not completely removed during sample preparation, leading to more accurate and reliable quantification.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction | Ensure the extraction solvent is sufficiently acidified (e.g., methanol (B129727) with 0.1-1% formic or hydrochloric acid). Increase the extraction time or perform multiple extraction cycles. |
| Analyte Degradation | Maintain acidic conditions (pH < 3) throughout the entire sample preparation process. Work quickly and keep samples on ice to minimize degradation. |
| Improper SPE Procedure | Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps to prevent premature elution or incomplete recovery of the analyte. |
| Suboptimal LLE Conditions | Adjust the pH of the aqueous phase to ensure the analyte is in a neutral form for efficient partitioning into the organic phase. Test different organic solvents to find the one with the best partitioning coefficient for this compound. |
Issue 2: High Backpressure in the HPLC System
| Possible Cause | Troubleshooting Steps |
| Column Frit Blockage | Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use.[1] If a blockage is suspected, try back-flushing the column (if the manufacturer's instructions permit). |
| Precipitation in the System | Ensure the mobile phase components are fully miscible and that buffers do not precipitate when mixed with the organic solvent. |
| Sample Matrix Buildup | Use a guard column to protect the analytical column from strongly retained matrix components. Implement a robust column washing procedure after each analytical batch. |
Issue 3: Inconsistent Peak Areas and Retention Times
| Possible Cause | Troubleshooting Steps |
| Autosampler Issues | Check for air bubbles in the sample vials and ensure the injection needle is properly seated and not clogged. |
| Pump Malfunction | Degas the mobile phases thoroughly to prevent bubble formation in the pump heads. Check for leaks in the pump seals and fittings. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable and consistent column temperature. |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient method. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Anthocyanin Analysis
| Technique | Analyte | Matrix | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| Solid-Phase Extraction (SPE) | Delphinidin-3-O-glucoside | Rat Plasma | 80.38 | Not Reported | [1] |
| Solid-Phase Extraction (SPE) | Various Drugs | Plasma | 98 | 8 | [7] |
| Liquid-Liquid Extraction (LLE) | Various Drugs | Plasma | 70 | 10 | [7] |
| Protein Precipitation (PPT) | Not Specified | Biological Fluids | Not Quantified | Not Quantified | [6] |
Note: Data for this compound was not available for all techniques. Data for a closely related compound and general drug panels are included for comparison.
Table 2: HPLC Method Validation Parameters for Delphinidin-3-O-glucoside in Rat Plasma
| Parameter | Value |
| Linearity (R²) | ≥ 0.95 |
| Limit of Detection (LOD) | 47 ng/mL |
| Limit of Quantification (LOQ) | 213 ng/mL |
| Mean Recovery | 80.377% |
Source: Malaysian Journal of Analytical Sciences[1]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from a Fruit Matrix
This protocol is adapted from a method for anthocyanin extraction from grapes.
-
Sample Homogenization: Homogenize 1 g of the fruit sample with 10 mL of acidified methanol (0.1% HCl).
-
Centrifugation: Centrifuge the homogenate at 4000 rpm for 15 minutes and collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (0.1% HCl).
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of acidified water (0.1% HCl) to remove sugars and other polar interferences.
-
Elution: Elute the this compound with 5 mL of acidified methanol (0.1% HCl).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.
Protocol 2: Protein Precipitation (PPT) for this compound from a Plasma Sample
This protocol is a general method for removing proteins from biological samples.
-
Sample Preparation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing 1% formic acid.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.
-
Injection: The supernatant can be directly injected into the HPLC system or evaporated and reconstituted in the mobile phase if further concentration is needed.
Visualizations
Caption: A generalized workflow for the analysis of this compound.
Caption: A logical troubleshooting guide for common HPLC issues.
References
- 1. A Review of Quantitative and Topical Analysis of Anthocyanins in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]
- 5. scilit.com [scilit.com]
- 6. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 7. waters.com [waters.com]
Stabilizing Delphinidin 3,5-diglucoside in solution for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing Delphinidin 3,5-diglucoside in solution for long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the integrity and stability of your this compound solutions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and storage of this compound solutions.
Frequently Asked Questions (FAQs)
-
Q1: My this compound solution is rapidly changing color. What is causing this?
-
Q2: I've stored my this compound solution in the refrigerator, but it still seems to be degrading. Why?
-
A2: While refrigeration is crucial, other factors like light exposure and the presence of oxygen can also lead to degradation. For long-term storage, it is recommended to store solutions in amber vials under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or below).[1]
-
-
Q3: Can I use a solvent other than water to dissolve this compound?
-
A3: this compound is soluble in polar solvents. Methanol (B129727) and ethanol (B145695) are commonly used.[3] However, for cell culture experiments, ensure the final concentration of the organic solvent is low (typically ≤ 0.1%) to avoid cytotoxicity.
-
-
Q4: What are the primary degradation products of this compound?
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Rapid loss of red color | High pH (>4), exposure to high temperature, presence of oxygen. | Adjust pH to < 3 using a suitable acid (e.g., formic acid, hydrochloric acid). Work with solutions on ice and store at -20°C or below. De-gas solvents and store under an inert atmosphere.[1] |
| Solution turns blue or purple | pH of the solution has increased to the neutral or slightly alkaline range. | Lower the pH of the solution to the acidic range (< 3) to restore the red flavylium (B80283) cation form.[1] |
| Formation of a brown precipitate | Prolonged exposure to high temperatures and oxygen, leading to polymerization and degradation. | Minimize exposure to heat and oxygen. Prepare fresh solutions and store them properly. |
| Inconsistent results in biological assays | Degradation of the compound during the experiment. | Prepare fresh dilutions of this compound for each experiment. Maintain acidic and low-temperature conditions as much as the experimental design allows. |
Quantitative Data on Stability
The stability of this compound is significantly influenced by temperature and pH. The following tables summarize the degradation kinetics under various conditions. Degradation typically follows first-order kinetics.
Table 1: Effect of Temperature on the Stability of Delphinidin Glycosides
| Compound | Temperature | Half-life (t½) | Reference |
| Delphinidin-3-O-glucoside | 5°C | ~360 days | [5] |
| 25°C | ~100 days | [5] | |
| 35°C | ~40 days | [5] | |
| Delphinidin-3,5-O-diglucoside | 25°C | 5.85 days (in juice) | [6] |
| 45°C | 0.93 days (in juice) | [6] | |
| 80°C | 0.05 days (in juice) | [6] |
Table 2: Effect of pH on the Stability of Delphinidin Glycosides
| pH | Predominant Form | Color | Relative Stability |
| 1-3 | Flavylium Cation | Red | High |
| 4-5 | Carbinol Pseudobase | Colorless | Low |
| 6-7 | Quinonoidal Base | Purple/Blue | Very Low |
| >8 | Chalcone | Colorless/Yellowish | Degradation |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Preparation and Storage of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Solvent (e.g., methanol, ethanol, or an acidic aqueous buffer)
-
Vortex mixer
-
Amber glass vials
-
Inert gas (e.g., nitrogen or argon)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of solvent to achieve the desired stock concentration. For long-term stability, a slightly acidic solvent (e.g., methanol with 0.1% HCl) is recommended.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into amber glass vials to avoid repeated freeze-thaw cycles.
-
Purge the headspace of each vial with an inert gas before sealing.
-
Store the vials at -20°C or -80°C, protected from light.
-
Protocol 2: Determination of Degradation Kinetics
-
Materials:
-
This compound stock solution
-
Buffers of various pH values
-
Temperature-controlled water bath or incubator
-
Spectrophotometer or HPLC system
-
Amber vials
-
-
Procedure:
-
Prepare solutions of this compound at a known concentration in different pH buffers.
-
Aliquot the solutions into amber vials.
-
Place the vials in incubators or water baths set to the desired temperatures.
-
At regular time intervals, remove a vial from each temperature and pH condition.
-
Immediately cool the vial on ice to stop the degradation reaction.
-
Measure the concentration of the remaining this compound using a spectrophotometer at its λmax (~530 nm in acidic conditions) or by HPLC.
-
Plot the natural logarithm of the concentration versus time to determine the first-order degradation rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.[7]
-
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity
-
Materials:
-
This compound solution
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Spectrophotometer
-
-
Procedure:
-
Prepare a series of dilutions of the this compound solution in methanol.
-
Prepare a working solution of DPPH in methanol (the absorbance at 517 nm should be ~1.0).
-
In a test tube or microplate well, add a specific volume of the this compound dilution.
-
Add a specific volume of the DPPH working solution and mix well.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm.
-
A control is prepared using methanol instead of the sample solution.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[8]
-
Visualizations
Degradation Pathway of Delphinidin
Caption: pH-dependent degradation pathway of Delphinidin.
Experimental Workflow for Stability Testing
Caption: Workflow for determining the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ijpsonline.com [ijpsonline.com]
Troubleshooting peak tailing for Delphinidin 3,5-diglucoside in chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Delphinidin 3,5-diglucoside, a common anthocyanin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue: Why is my this compound peak tailing?
Peak tailing for this compound is a common chromatographic issue that can compromise the accuracy and resolution of your analysis.[1][2] Tailing is often observed as an asymmetrical peak with a drawn-out trailing edge.[1][2] This phenomenon can arise from several factors related to the analyte, mobile phase, stationary phase, and HPLC system.
Answer:
Peak tailing for polar and ionizable compounds like this compound in reversed-phase HPLC is often attributed to secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on the silica (B1680970) packing material.[1][3][4][5] Several factors can contribute to this issue:
-
Secondary Silanol Interactions: Free silanol groups on the silica backbone of C18 columns can interact with the polar functional groups of this compound.[1][3][4][6] These interactions introduce an additional retention mechanism to the primary hydrophobic retention, leading to peak tailing.[3][4] This is especially prominent when the mobile phase pH is above 3, causing the silanol groups to be ionized and more interactive.[1][3]
-
Mobile Phase pH: The pH of the mobile phase plays a critical role in the peak shape of ionizable compounds.[1] If the mobile phase pH is close to the pKa of this compound, the molecule can exist in both ionized and non-ionized forms, resulting in a broadened and tailing peak.[1] For anthocyanins, an acidic mobile phase is generally preferred to maintain the stable flavylium (B80283) cation form and suppress silanol ionization.[7][8]
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion, including tailing.[2][9]
-
Column Degradation: Over time, HPLC columns can degrade. This can manifest as a loss of stationary phase, creation of active sites, or voids in the packing material, all of which can cause peak tailing.[2][10]
-
Extra-Column Effects: Peak broadening and tailing can be introduced by factors outside of the column, such as excessive tubing length or diameter between the injector, column, and detector, or dead volumes in fittings.[1][10]
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Ensure the mobile phase is sufficiently acidic. A pH between 2 and 3 is often recommended for the analysis of basic compounds to protonate silanol groups and minimize unwanted secondary interactions.[2] The use of acids like formic acid, phosphoric acid, or trifluoroacetic acid in the mobile phase is common for anthocyanin analysis.[8][11]
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which significantly reduces the potential for secondary interactions and peak tailing.[1][2][9]
-
Reduce Sample Concentration: Try diluting your sample to see if the peak shape improves. This can help determine if column overload is the cause of the tailing.[2][9]
-
Check for Column Contamination and Degradation: If the column is old or has been used with complex sample matrices, it may be contaminated. Try flushing the column with a strong solvent. If peak shape does not improve, the column may need to be replaced.[10]
-
Minimize Extra-Column Volume: Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all fittings are properly connected to minimize dead volume.[1]
Quantitative Data Summary
The following table summarizes typical chromatographic parameters used for the analysis of this compound and other anthocyanins, which can be used as a starting point for method development and troubleshooting.
| Parameter | Recommended Value/Range | Rationale |
| Column Type | C18 (Reversed-Phase), preferably end-capped | Provides good retention for moderately polar compounds. End-capping minimizes silanol interactions. |
| Particle Size | < 5 µm (HPLC), < 2 µm (UHPLC) | Smaller particles provide higher efficiency and better resolution. |
| Column Dimensions | 4.6 x 250 mm (HPLC), 2.1 x 100 mm (UHPLC) | Standard dimensions for analytical work. |
| Mobile Phase A | Water with acid (e.g., 0.5-5% Formic Acid, 0.1% TFA, or Phosphoric Acid) | Acidification ensures anthocyanins are in their stable flavylium cation form and suppresses silanol activity.[7][8][11] |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifiers for elution in reversed-phase chromatography. |
| pH of Mobile Phase | 1.5 - 3.0 | Low pH protonates silanol groups, reducing secondary interactions with the analyte.[2][7] |
| Flow Rate | 0.8 - 1.2 mL/min (HPLC), 0.2 - 0.5 mL/min (UHPLC) | Typical flow rates for the given column dimensions. |
| Column Temperature | 30 - 40 °C | Elevated temperatures can improve peak shape and reduce viscosity, but excessive heat can degrade anthocyanins. |
| Injection Volume | 5 - 20 µL | Should be minimized to prevent column overload. |
| Detection Wavelength | ~520 nm | This is the typical maximum absorbance wavelength for anthocyanins. |
Experimental Protocols
Protocol 1: General HPLC Method for this compound Analysis
This protocol provides a general method for the separation of this compound and can be adapted as a starting point for method development.
-
Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), end-capped.
-
Mobile Phase:
-
Solvent A: 5% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-30% B
-
20-25 min: 30-50% B
-
25-30 min: Hold at 50% B
-
30-35 min: Return to 10% B
-
35-45 min: Column re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: 520 nm.
-
Sample Preparation: Samples should be dissolved in the initial mobile phase composition (e.g., 90% A, 10% B) to ensure good peak shape.
Visualizations
Below are diagrams to aid in understanding the troubleshooting process.
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. chromanik.co.jp [chromanik.co.jp]
- 7. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anthocyanin Structure and pH Dependent Extraction Characteristics from Blueberries (Vaccinium corymbosum) and Chokeberries (Aronia melanocarpa) in Subcritical Water State - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 11. Regularities of Anthocyanins Retention in RP HPLC for “Water–Acetonitrile–Phosphoric Acid” Mobile Phases - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing interference in Delphinidin 3,5-diglucoside antioxidant assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize interference and obtain accurate, reproducible results when measuring the antioxidant capacity of Delphinidin 3,5-diglucoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its antioxidant activity important?
This compound is a water-soluble plant pigment, a type of anthocyanin, responsible for the deep blue and purple colors in many fruits and flowers like blueberries and blackcurrants.[1] It exhibits significant biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[1] Its strong antioxidant capacity, which involves neutralizing harmful free radicals, is a key area of research for developing health products, cosmetics, and functional foods.
Q2: What are the most common assays to measure its antioxidant activity?
The three most common spectrophotometric assays are:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of an antioxidant to scavenge the stable DPPH radical, causing a color change from purple to yellow.[2][3]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Measures the reduction of the blue-green ABTS radical cation back to its colorless neutral form.[4][5]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of an antioxidant to reduce a ferric iron complex (Fe³⁺) to its ferrous form (Fe²⁺), resulting in an intense blue color.[5][6]
Q3: Why are my antioxidant results for this compound lower than expected or inconsistent?
This is a common issue primarily caused by spectral interference . This compound is a colored compound, and its own absorbance spectrum can overlap with the absorbance spectrum of the assay reagent (e.g., the DPPH radical).[7] This leads to inaccurate spectrophotometric readings and an underestimation of the true antioxidant activity.[7] Other factors include assay pH, reaction kinetics, and the specific chemical mechanism of each assay.
Q4: How does the pH of the assay affect results for anthocyanins?
The structure and stability of anthocyanins like this compound are highly dependent on pH.[8]
-
In acidic conditions (like the FRAP assay at pH 3.6) , they exist predominantly in the stable, colored flavylium (B80283) cation form.[5][8]
-
As the pH increases (DPPH is often buffered around pH 5.5-7) , they can convert to other forms, including a colorless hemiketal form, which may alter their reactivity and antioxidant potential.[8] This means the same compound can exhibit different antioxidant activities simply due to the pH of the testing environment.
Q5: Which assay is best for a colored compound like this compound?
There is no single "best" assay, but some are more suitable than others.
-
The ABTS assay is often recommended for pigmented samples. Its radical has a major absorbance peak at a longer wavelength (734 nm), where interference from anthocyanins (which typically absorb around 520-540 nm) is minimized.[4][5]
-
The FRAP assay can also be suitable as it operates at an acidic pH that stabilizes the anthocyanin structure.[5]
-
The DPPH assay is highly susceptible to spectral interference but can be used if proper corrections are made.[7]
Troubleshooting Guide
Problem 1: My sample's purple/blue color is interfering with the DPPH assay.
-
Primary Cause: Spectral overlap between your anthocyanin sample and the DPPH radical, both of which absorb light around 515-520 nm.[7][9]
-
Solutions:
-
Use a Corrected Absorbance Reading: The most direct solution is to subtract the absorbance of the sample itself. Prepare a "sample blank" for each concentration of your sample. This blank should contain the sample and the solvent (e.g., methanol) but not the DPPH reagent.
-
Calculation: Corrected Absorbance = Absorbance (Sample + DPPH) - Absorbance (Sample Blank)
-
Then, calculate the percent inhibition: % Inhibition = [(Absorbance of Control - Corrected Absorbance) / Absorbance of Control] × 100[2]
-
-
Switch to the ABTS Assay: As mentioned in the FAQ, the ABTS radical is measured at 734 nm, a wavelength that typically avoids interference from anthocyanins.[4]
-
Use an Alternative Detection Method: If available, Electron Paramagnetic Resonance (EPR) spectroscopy can be used with the DPPH assay. EPR specifically detects species with unpaired electrons (the radical), so it is not affected by the color of the sample.[7]
-
Problem 2: My results are drastically different between the DPPH, ABTS, and FRAP assays.
-
Primary Cause: These assays operate via different chemical mechanisms and at different pH levels.
-
Mechanism: FRAP is purely a single electron transfer (SET) assay.[5] DPPH and ABTS can react via both SET and hydrogen atom transfer (HAT) mechanisms. An antioxidant may be more efficient in one mechanism than another.
-
pH: The FRAP assay is run at pH 3.6, while ABTS and DPPH are run at or near neutral pH.[5] The chemical form and reactivity of this compound change with pH.
-
-
Solutions:
-
Do Not Directly Compare IC50 Values: It is chemically inappropriate to directly compare the IC50 (or equivalent) values obtained from different assays.
-
Report Results for Multiple Assays: The best practice is to use a battery of tests. Reporting the antioxidant capacity from assays with different mechanisms (e.g., FRAP and ABTS) provides a more complete and robust profile of the compound's activity.
-
Standardize Your Reference: Always compare your sample's activity to a standard antioxidant like Trolox or Ascorbic Acid run under the exact same conditions. Express results in equivalents (e.g., µmol Trolox Equivalents/µg sample).
-
Problem 3: The absorbance reading does not stabilize within the recommended incubation time.
-
Primary Cause: The reaction kinetics between your compound and the radical may be slow. Not all antioxidants react instantaneously.
-
Solution:
-
Perform a Kinetic Study: Instead of taking a single endpoint reading (e.g., after 30 minutes), take readings at multiple time points (e.g., 5, 10, 20, 30, 60 minutes).
-
Plot the Data: Graph the absorbance or percent inhibition against time. This will show you when the reaction reaches its plateau (equilibrium). Use the reading from the plateau phase for your final calculations to ensure you are capturing the total antioxidant potential.
-
Quantitative Data Summary
The following table summarizes the key operational parameters and potential interferences of the most common antioxidant assays.
| Parameter | DPPH Assay | ABTS Assay | FRAP Assay |
| Principle | Radical Scavenging (HAT/SET) | Radical Scavenging (HAT/SET) | Ferric Ion Reduction (SET)[5] |
| Reagent Color | Deep Purple | Blue-Green | Pale Yellow |
| Product Color | Yellow / Colorless | Colorless | Deep Blue[6] |
| Wavelength (λmax) | ~517 nm[9] | ~734 nm[4][5] | ~593 nm[10] |
| Typical pH | 5.5 - 7.0 | ~7.4[11] | 3.6[5] |
| Pros | Simple, commercially available[2] | Excellent for pigmented samples, applicable to both hydrophilic & lipophilic antioxidants | Fast, inexpensive, highly reproducible[6] |
| Cons / Interferences | High spectral interference from colored samples , light-sensitive reagent[7] | Requires radical pre-generation, can have complex reaction kinetics | Only measures reducing power (not true radical scavenging), biologically irrelevant pH |
Experimental Protocols
1. DPPH Radical Scavenging Assay (with Interference Correction)
-
Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol (B129727). Store in an amber bottle in the dark.[3]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and create a series of dilutions.
-
Assay Procedure (96-well plate):
-
Control: Add 100 µL of methanol and 100 µL of DPPH solution to a well.
-
Test Samples: Add 100 µL of each sample dilution and 100 µL of DPPH solution to separate wells.
-
Sample Blanks (for color correction): Add 100 µL of each sample dilution and 100 µL of methanol to separate wells.[12]
-
-
Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.[3]
-
Measurement: Read the absorbance of all wells at 517 nm using a microplate reader.
-
Calculation:
-
Corrected Sample Absorbance = Absorbance (Test Sample) - Absorbance (Sample Blank)
-
% Scavenging Activity = [(Abs (Control) - Corrected Sample Abs) / Abs (Control)] x 100
-
2. ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 volume ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation. This is the stock solution.[13]
-
-
Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[11][13]
-
Assay Procedure:
-
Add 20 µL of your sample (or standard) to a well.
-
Add 180 µL of the ABTS working solution and mix.
-
-
Incubation: Incubate at room temperature for a set time (e.g., 6-10 minutes).
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition compared to a control (buffer + ABTS working solution).
3. FRAP (Ferric Reducing Antioxidant Power) Assay
-
Reagent Preparation (FRAP Reagent): Prepare fresh daily by mixing the following in a 10:1:1 (v/v/v) ratio:[6][14]
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O in water
-
-
Incubation of Reagent: Warm the freshly mixed FRAP reagent to 37°C before use.[6]
-
Assay Procedure:
-
Add 20 µL of your sample (or standard) to a well.
-
Add 180 µL of the pre-warmed FRAP reagent.
-
-
Incubation: Incubate the plate at 37°C for a set time (typically 4-6 minutes, but may need optimization).[6]
-
Measurement: Read the absorbance at 593 nm.
-
Calculation: Create a standard curve using a known antioxidant (e.g., FeSO₄ or Trolox) and determine the FRAP value of the sample in equivalents.
Visualizations: Workflows and Logic
Caption: General mechanism of antioxidant action by a free radical scavenger.
Caption: Experimental workflow for correcting spectral interference in assays.
Caption: Logic diagram for selecting an appropriate antioxidant assay.
References
- 1. Delphinidin-3,5-O-diglucoside Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. chemistry.muohio.edu [chemistry.muohio.edu]
- 5. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ultimatetreat.com.au [ultimatetreat.com.au]
- 7. Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results [agris.fao.org]
- 8. ars.usda.gov [ars.usda.gov]
- 9. mdpi.com [mdpi.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Delphinidin 3,5-diglucoside Purification Yield
Welcome to the technical support center for the purification of Delphinidin 3,5-diglucoside. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields during the isolation and purification of this valuable anthocyanin.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is rapidly losing its vibrant color. What are the primary factors affecting its stability and how can I mitigate this?
A1: The stability of this compound is critically influenced by several factors. The most significant are:
-
pH: The compound is most stable in acidic conditions (pH < 3), where it exists as the red flavylium (B80283) cation.[1][2] As the pH increases (pH 4-6), it can convert to a colorless carbinol pseudo-base and a blue quinoidal base.[1] Above pH 7, degradation is accelerated.[1] To mitigate this, maintain a low pH by using acidified solvents during extraction and purification.
-
Temperature: Elevated temperatures significantly accelerate the degradation of this compound.[1][3] For long-term storage, it is highly recommended to keep solutions at low temperatures (below -5°C).[1] During experimental procedures, work on ice or in a temperature-controlled environment whenever possible.
-
Light: Exposure to light, particularly UV light, can cause photodegradation.[1] Protect your solutions from light by using amber vials or covering glassware with aluminum foil during storage and experiments.
-
Oxygen: The presence of oxygen can lead to oxidative degradation, especially at higher temperatures.[1] To minimize this, de-gas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing a low yield after solid-phase extraction (SPE). What are the common pitfalls and how can I optimize my SPE protocol?
A2: Low yield after SPE is a common issue. Here are some key areas to troubleshoot:
-
Cartridge Selection: The choice of SPE cartridge is crucial. While C18 cartridges are commonly used, they can exhibit low retention for more polar glycosylated anthocyanins like this compound.[4] Consider using vinylbenzene-based cartridges or specialized cartridges like Discovery DPA-6S, which have shown good recovery for diglucosides.[4][5]
-
Sample Loading: Ensure the pH of your sample is acidic (pH < 3) before loading to maintain the stable flavylium cation form, which aids in retention on reversed-phase sorbents.
-
Washing Step: The washing step is critical for removing impurities but can also lead to the loss of the target compound if not optimized. Use a weak, acidified solvent (e.g., acidified water) to wash away polar impurities like sugars without eluting the this compound.[6]
-
Elution Step: Incomplete elution will result in low yield. Use a sufficiently strong, acidified organic solvent for elution, such as acidified methanol (B129727) or ethanol.[4][6] You may need to test different concentrations of acid and organic solvent to find the optimal elution conditions.
Q3: My final purified product shows multiple peaks on HPLC analysis, indicating impurities. How can I improve the purity?
A3: Achieving high purity often requires a multi-step purification strategy.
-
Initial Cleanup: After initial extraction, a preliminary purification step using a macroporous resin column (e.g., AB-8) can effectively remove a significant portion of impurities before proceeding to more refined techniques.[7]
-
Orthogonal Chromatography Techniques: Combining different chromatography methods that separate based on different principles can significantly improve purity. For instance, after an initial cleanup with SPE (based on hydrophobicity), you could use a technique like high-speed counter-current chromatography (HSCCC) which separates based on partition coefficient.[8]
-
Preparative HPLC: For the highest purity, a final polishing step using preparative HPLC is often necessary.[6] Careful optimization of the mobile phase gradient and column selection (typically a C18 column) is key to resolving closely eluting impurities.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid color loss (fading to colorless) | High pH (> 4), Exposure to high temperature, Presence of oxygen.[1] | Adjust pH to < 3 with a suitable acid (e.g., formic acid, HCl).[1] Work on ice or in a temperature-controlled environment.[1] De-gas solutions and store under an inert atmosphere (e.g., nitrogen, argon).[1] |
| Color change to blue or purple | Increase in pH to neutral or slightly acidic range (pH 5-7).[1] | Lower the pH of the solution to the acidic range (< 3).[1] |
| Low recovery from SPE | Inappropriate cartridge type, Non-optimal pH during loading, Premature elution during washing, Incomplete elution. | Test different SPE cartridges (e.g., vinylbenzene-based).[4] Acidify the sample to pH < 3 before loading. Use a weak, acidified wash solvent. Optimize the elution solvent (acidified methanol or ethanol).[4][6] |
| Co-elution of impurities in HPLC | Similar polarity of compounds, Inadequate separation method. | Employ a multi-step purification strategy (e.g., macroporous resin followed by preparative HPLC).[7] Utilize orthogonal chromatography techniques like HSCCC.[8] Optimize the HPLC gradient and consider a different column chemistry. |
| Degradation during solvent evaporation | High temperature. | Use a rotary evaporator at a low temperature (below 40°C) to remove the solvent.[6] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound Enrichment
This protocol outlines a general method for enriching this compound from a crude extract.
Materials:
-
Crude plant extract containing this compound
-
SPE cartridge (e.g., Discovery DPA-6S or a vinylbenzene-based cartridge)
-
Methanol
-
Water (HPLC grade)
-
Formic acid (or other suitable acid)
-
Collection tubes
Methodology:
-
Conditioning: Condition the SPE cartridge by passing 10 mL of methanol followed by 10 mL of water through it.[4]
-
Equilibration: Equilibrate the cartridge with 10 mL of acidified water (e.g., water with 0.1% formic acid, pH ~2-3).
-
Sample Loading: Adjust the pH of the crude extract to 2-3 with formic acid. Load the extract onto the SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of acidified water to remove sugars and other polar impurities.[4]
-
Elution: Elute the anthocyanins, including this compound, with 1.5 mL of acidified methanol (e.g., methanol with 0.1% formic acid) into a clean collection tube.[4]
-
Storage: Store the enriched fraction at -20°C or below, protected from light.
Protocol 2: Preparative HPLC for High-Purity this compound Isolation
This protocol provides a framework for the final purification step to obtain high-purity this compound.
Materials:
-
Enriched anthocyanin fraction from SPE
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Water (HPLC grade)
-
Preparative HPLC system with a C18 column
Methodology:
-
Mobile Phase Preparation:
-
HPLC Conditions:
-
Column: Preparative C18 column (e.g., 21.2 x 250 mm, 7 µm).[8]
-
Flow Rate: Dependent on column dimensions, typically in the range of 15-20 mL/min.
-
Detection: Diode array detector (DAD) monitoring at 520 nm.[3][6]
-
Gradient Elution (example):
-
0-5 min: 5-20% B
-
5-20 min: 20-25% B
-
20-25 min: 25-35% B
-
(This gradient should be optimized based on your specific sample and column).
-
-
-
Injection and Fraction Collection: Inject the enriched sample onto the column. Collect fractions corresponding to the peak of this compound based on the chromatogram.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at low temperature (<40°C).
-
Lyophilization: Lyophilize the concentrated sample to obtain the purified this compound as a powder.[6]
Data Presentation
Table 1: Comparison of SPE Cartridges for Anthocyanin Diglucoside Purification
| SPE Cartridge Type | Reported Yield/Purity | Reference |
| Discovery DPA-6S | Yield: 79.5%, Purity: 85.7% (for malonylawobanin) | [5] |
| DSC-SCX | Yield: 62.5%, Purity: 90.8% (for malonylawobanin) | [5] |
| C18-based | Low retention for glucosylated anthocyanidins | [4] |
| Vinylbenzene-based | Excellent retention for glucosylated anthocyanidins | [4] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation techniques for anthocyanidin 3,5-diglucosides and their related chemicals using supramolecules technique, and two solid-phase extraction cartridges [agris.fao.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN112175028B - Method for separating and preparing delphinidin-3-O- (6-O-p-coumaroyl) glucoside - Google Patents [patents.google.com]
Technical Support Center: Addressing Autoxidation of Delphinidin 3,5-diglucoside in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the autoxidation of Delphinidin (B77816) 3,5-diglucoside in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My Delphinidin 3,5-diglucoside solution rapidly loses its vibrant color after being added to my cell culture medium. What is happening?
A1: this compound, like other anthocyanins, is highly susceptible to autoxidation and degradation in the neutral pH (typically around 7.4) and physiological temperature (37°C) of standard cell culture media. This degradation leads to a loss of the characteristic color of the compound as it is converted into colorless or yellowish degradation products. The aglycone form, delphinidin, has a reported half-life of approximately 30 minutes in tissue culture medium.[1][2] While glycosylation, as in this compound, generally improves stability compared to the aglycone, significant degradation can still be expected during typical cell culture experiment durations.
Q2: What are the primary factors that accelerate the degradation of this compound in my experiments?
A2: Several factors in a typical cell culture environment contribute to the rapid degradation of this compound:
-
pH: The neutral pH of most cell culture media is a primary driver of degradation. Anthocyanins are most stable in acidic conditions.
-
Temperature: The standard incubation temperature of 37°C accelerates the degradation process.[3]
-
Oxygen: The presence of dissolved oxygen in the medium facilitates oxidative degradation.
-
Light: Exposure to light, especially UV, can induce photodegradation.
-
Presence of Metal Ions: Certain metal ions can catalyze degradation reactions.
Q3: What are the degradation products of this compound, and should I be concerned about their effects on my cells?
A3: The primary degradation products of the delphinidin aglycone are gallic acid and phloroglucinol (B13840) aldehyde.[1][2] It is crucial to consider that these degradation products may have their own biological activities, which could confound the interpretation of your experimental results. For instance, gallic acid is also biologically active and its effects could be mistakenly attributed to the parent compound.
Q4: How can I minimize the autoxidation of this compound during my cell culture experiments?
A4: While complete prevention of autoxidation in cell culture is challenging, you can take several steps to minimize it:
-
Prepare Fresh Solutions: Always prepare your this compound working solutions immediately before adding them to the cell culture.
-
Use Antioxidants: The addition of antioxidants like ascorbic acid to the medium can help to slow down the degradation process.[1] However, it's important to first test the effect of the antioxidant alone on your cells.
-
Minimize Light Exposure: Protect your solutions and cell cultures from light by using amber-colored tubes and keeping plates covered.
-
Consider a Time-Course Experiment: If feasible, perform a time-course experiment to understand the kinetics of your observed effect and correlate it with the degradation of the compound.
-
"Aged" Compound Control: As a control, you can pre-incubate this compound in cell culture medium for a period equivalent to your experiment's duration to create an "aged" solution. Testing this "aged" solution alongside a fresh solution can help differentiate the effects of the parent compound from its degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid color loss of the medium upon addition of this compound. | High pH (neutral) of the cell culture medium. | This is expected. To confirm the presence of the compound, you can take a sample of the medium at the start of the experiment and analyze it via HPLC. |
| Inconsistent or unexpected biological effects in your cell-based assay. | Degradation of this compound into bioactive metabolites (e.g., gallic acid). | Include an "aged" this compound solution as a control group in your experiment to assess the contribution of degradation products to the observed effects. |
| Precipitate formation in the stock solution or cell culture medium. | Poor solubility of this compound. | Ensure the stock solution is fully dissolved before further dilution. Consider using a small amount of a biocompatible solvent like DMSO for the stock solution, ensuring the final concentration in the medium is non-toxic to your cells. |
Quantitative Data Summary
Table 1: Stability of Delphinidin Aglycone in Tissue Culture Medium
| Parameter | Condition | Value | Reference |
| Half-life (t½) | Tissue Culture Medium (pH 7.4, 37°C) | ~30 minutes | [1][2] |
| Half-life (t½) with Ascorbic Acid | Tissue Culture Medium (pH 7.4, 37°C) with 5 mM Ascorbic Acid | >1.5 hours | [1] |
Table 2: Degradation of this compound in Pomegranate Juice (as a reference for temperature effect)
| Temperature | Degradation after 10 min | Reference |
| 80°C | ~30% | [3] |
Note: The data in Table 2 is from pomegranate juice and should be considered as an indicator of temperature sensitivity, not a direct measure of degradation in cell culture media.
Experimental Protocols
Protocol 1: Spectrophotometric Assessment of this compound Stability in Cell Culture Medium
This protocol allows for a basic assessment of the degradation of this compound over time by monitoring the change in absorbance.
Materials:
-
This compound
-
Cell culture medium (phenol red-free is recommended to avoid spectral interference)
-
Spectrophotometer (plate reader or cuvette-based)
-
Sterile microplates or cuvettes
Methodology:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a working solution of this compound in the cell culture medium at the desired final concentration.
-
Immediately after preparation, measure the initial absorbance of the solution at the wavelength of maximum absorbance for this compound (typically around 520-530 nm). Use the cell culture medium as a blank.
-
Incubate the solution under your standard cell culture conditions (37°C, 5% CO₂).
-
At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the solution and measure its absorbance at the same wavelength.
-
Plot the absorbance values against time to visualize the degradation profile. The half-life can be estimated as the time it takes for the absorbance to decrease by 50%.
Protocol 2: HPLC Analysis of this compound and its Degradation Products
This protocol provides a more accurate quantification of this compound and its degradation products over time.
Materials:
-
This compound
-
Cell culture medium
-
HPLC system with a C18 column and a UV-Vis or DAD detector
-
Appropriate mobile phases (e.g., a gradient of acidified water and acetonitrile)
-
Standards for this compound and gallic acid
Methodology:
-
Prepare a working solution of this compound in the cell culture medium.
-
Incubate the solution under your standard cell culture conditions.
-
At various time points, collect aliquots of the medium.
-
If necessary, perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.
-
Inject the samples into the HPLC system.
-
Set the detector to monitor at the appropriate wavelengths for this compound (around 520 nm) and its degradation products (e.g., gallic acid at around 270 nm).
-
Quantify the concentration of each compound by comparing the peak areas to those of the standards.
-
Plot the concentration of this compound against time to determine the degradation kinetics.
Visualizations
Caption: Autoxidation pathway of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Bioavailable Concentrations of Delphinidin and Its Metabolite, Gallic Acid, Induce Antioxidant Protection Associated with Increased Intracellular Glutathione in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
Validating the In Vivo Anti-inflammatory Effects of Delphinidin Glycosides: A Comparative Guide
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of Delphinidin (B77816) 3,5-diglucoside, using its close analogue Delphinidin 3-sambubioside as a primary reference due to the availability of specific experimental data. The performance is compared against two alternatives: Quercetin (B1663063), a well-studied flavonoid, and Indomethacin (B1671933), a conventional non-steroidal anti-inflammatory drug (NSAID). This document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of experimental data, detailed protocols, and insights into the underlying signaling pathways.
A note on the primary compound: Direct in vivo anti-inflammatory studies specifically on Delphinidin 3,5-diglucoside are limited. However, Delphinidin 3-sambubioside, a structurally similar delphinidin glycoside, has been studied in relevant models. Data from these studies are used as a proxy, with the acknowledgment that while the core delphinidin structure is the same, the glycosidic moiety can influence bioavailability and efficacy.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from in vivo studies, focusing on the reduction of paw edema, a key indicator of acute inflammation.
Table 1: Efficacy in LPS-Induced Paw Edema Model
| Compound | Dose | Route of Administration | Time Point | % Edema Inhibition | Reference |
| Delphinidin 3-sambubioside | 100 µM (i.p.) | Intraperitoneal | 6 hours | 89.3% | [1][2] |
| Delphinidin (aglycone) | 100 µM (i.p.) | Intraperitoneal | 6 hours | 96.3% | [1][2] |
Table 2: Efficacy in Carrageenan-Induced Paw Edema Model
| Compound | Dose | Route of Administration | Time Point | % Edema Inhibition | Reference |
| Quercetin | 10 mg/kg | Oral | 48 hours | Significant reduction in exudate volume | [3] |
| Indomethacin | 5 mg/kg | Intraperitoneal | 4 hours | ~50% | [4] |
| Indomethacin | 10 mg/kg | Oral | 4 hours | 57.66% | [5] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and critical evaluation.
1. Carrageenan-Induced Paw Edema
This model is a standard for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used. Animals are acclimatized for at least one week before the experiment with free access to food and water.[6][7]
-
Procedure:
-
Animals are divided into control, reference, and test groups.
-
The test compound (e.g., Quercetin) or reference drug (e.g., Indomethacin) is administered, typically orally or intraperitoneally, 30-60 minutes before the carrageenan injection.[7][8]
-
Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution in sterile saline into the right hind paw of each rat.[6][7] The contralateral paw may be injected with saline as a control.
-
Paw volume is measured at baseline and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.[7][9]
-
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.[10]
2. Lipopolysaccharide (LPS)-Induced Paw Edema
This model is particularly useful for studying inflammation mediated by cytokines.
-
Animals: Male BALB/c mice (20-25g) are commonly used.[11]
-
Procedure:
-
Animals are grouped as described for the carrageenan model.
-
The test compound (e.g., Delphinidin 3-sambubioside) is administered intraperitoneally prior to the LPS challenge.[1][2]
-
Paw edema is induced by a sub-plantar injection of LPS solution (e.g., 100 µL of 1 mg/mL LPS).[12]
-
Paw swelling is measured at various time points (e.g., 2, 4, 6, and 24 hours) after the LPS injection.[12]
-
-
Data Analysis: Similar to the carrageenan model, the change in paw thickness or volume is measured, and the percentage inhibition is calculated to determine the compound's efficacy.
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, created using Graphviz, illustrate the key signaling pathways involved in inflammation and the experimental workflow.
Caption: Workflow for in vivo anti-inflammatory studies.
Caption: NF-κB signaling pathway in inflammation and points of inhibition.
Studies have shown that delphinidin and its glycosides can downregulate the NF-κB and MAPK signaling pathways.[2] Quercetin has also been demonstrated to exert its anti-inflammatory effects by inhibiting the NF-κB pathway.[13][14] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as TNF-α, IL-6, and COX-2.[15][16] Indomethacin, on the other hand, primarily acts by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis.
References
- 1. cdn.cybassets.com [cdn.cybassets.com]
- 2. Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of quercetin on carrageenan-induced inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of fatty acid amide hydrolase reduce carrageenan-induced hind paw inflammation in pentobarbital-treated mice: comparison with indomethacin and possible involvement of cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 10. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammation effects of hydrogen saline in LPS activated macrophages and carrageenan induced paw oedema - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vivo quercitrin anti-inflammatory effect involves release of quercetin, which inhibits inflammation through down-regulation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quercetin, Inflammation and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Delphinidin 3,5-diglucoside
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation Overview
The accurate quantification of bioactive compounds is paramount in research and drug development. Delphinidin (B77816) 3,5-diglucoside, a prominent anthocyanin found in various darkly colored fruits and flowers, is of significant interest due to its potential antioxidant, anti-inflammatory, and other health-promoting properties.[1] High-Performance Liquid Chromatography (HPLC) with Ultraviolet-Visible (UV-Vis) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common analytical techniques employed for its quantification. This guide provides a comparative overview of these methods, supported by experimental data drawn from published literature, to aid researchers in selecting the most appropriate technique for their specific needs.
Quantitative Performance Comparison
The choice between HPLC-UV/Vis and LC-MS often depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance parameters for each method based on validated analyses of delphinidin glycosides and other anthocyanins.
| Performance Parameter | HPLC-UV/Vis | LC-MS/MS | Source(s) |
| Linearity (r²) | ≥ 0.99 | ≥ 0.998 | [2][3] |
| Limit of Detection (LOD) | 0.06 - 0.65 mg/kg (for various anthocyanins) | 0.10 ng/mL (for Delphinidin-3-glucoside) | [2][3][4] |
| Limit of Quantification (LOQ) | 0.20 - 0.60 mg/kg (for various anthocyanins) | Not explicitly stated for Delphinidin 3,5-diglucoside, but typically in the low ng/mL range. | [4] |
| Precision (%RSD) | < 9.5% (intra- and inter-day) | < 15% (intra- and inter-day) | [2][3] |
| Accuracy/Recovery (%) | 89.9 - 123% | 80.0 - 110.4% | [2][4] |
Key Insights:
-
Sensitivity: LC-MS/MS demonstrates significantly higher sensitivity (lower LOD) compared to HPLC-UV/Vis, making it the preferred method for detecting trace amounts of this compound, especially in biological matrices like plasma and urine.[2]
-
Selectivity: While HPLC with diode-array detection (DAD) offers good selectivity by providing spectral information, LC-MS/MS provides superior selectivity through the use of specific precursor-product ion transitions (Multiple Reaction Monitoring - MRM), which is highly effective in complex matrices.[2]
-
Linearity and Precision: Both methods exhibit excellent linearity and precision within their respective validated ranges.[2][3]
-
General Applicability: HPLC-UV/Vis is a robust and widely accessible technique suitable for routine quality control and quantification in less complex samples where analyte concentrations are relatively high.[1][5] LC-MS is indispensable for metabolic studies, biomarker discovery, and any application requiring high sensitivity and specificity.[1][2]
Experimental Protocols
Below are generalized experimental protocols for the analysis of this compound using HPLC-UV/Vis and LC-MS. These are intended as a starting point and should be optimized for specific sample types and instrumentation.
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection
This method is suitable for the quantification of this compound in extracts from plant materials and supplements.
1. Sample Preparation:
-
Extraction: Solid samples are typically extracted with a solvent mixture such as methanol (B129727) containing a small percentage of acid (e.g., 2.0% HCl) to maintain the stability of the anthocyanin.[3]
-
Purification: Solid-phase extraction (SPE) may be employed to remove interfering compounds.[6]
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]
-
Mobile Phase: A gradient elution is typically used, consisting of an aqueous phase (e.g., water with 10% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).[7]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV-Vis or Diode Array Detector (DAD) set at the maximum absorbance wavelength for this compound (around 520-530 nm).[7][8]
-
Quantification: Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve prepared from a certified reference standard of this compound. If a standard is unavailable, quantification can be performed relative to a more common anthocyanin standard like cyanidin-3-glucoside, with appropriate molecular weight corrections.[5][9]
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is ideal for the sensitive and selective quantification of this compound in complex biological matrices.
1. Sample Preparation:
-
Plasma/Urine: Protein precipitation with an organic solvent (e.g., acetonitrile) or a "dilute-and-shoot" approach after acidification and centrifugation can be used.[10] Solid-phase extraction (SPE) can also be employed for cleaner samples.[2][11]
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 or similar column is used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with a small amount of formic acid (e.g., 0.1-1%) and acetonitrile is common.[7][10]
-
Flow Rate: A flow rate of 0.6 mL/min is often used.[10]
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for anthocyanins.[2]
-
Detection Mode: For quantification, Multiple Reaction Monitoring (MRM) is the preferred mode, monitoring a specific precursor ion to product ion transition for this compound. The molecular ion [M]+ for this compound is at m/z 627.[12]
-
Quantification: An internal standard is often used, and quantification is based on a calibration curve constructed from the peak area ratios of the analyte to the internal standard.
Visualizing the Methodologies
To better illustrate the workflows and comparative logic, the following diagrams are provided.
Caption: Experimental workflow for HPLC and LC-MS analysis.
Caption: Logical comparison of HPLC and LC-MS methods.
Conclusion
Both HPLC-UV/Vis and LC-MS are powerful techniques for the quantification of this compound. The selection of the most suitable method hinges on the specific research question, the nature of the sample matrix, the required sensitivity, and available resources. For routine analysis of well-characterized samples with relatively high concentrations of the analyte, HPLC-UV/Vis provides a reliable and cost-effective solution. However, for challenging applications involving complex biological matrices, trace-level quantification, and the need for high selectivity and structural confirmation, LC-MS/MS is the unequivocally superior methodology. A thorough cross-validation of both methods within the same laboratory on identical sample sets would provide the most definitive comparison and ensure data integrity across different analytical platforms.
References
- 1. Delphinidin-3,5-O-diglucoside Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Development and validation of an LC-MS/MS analysis for simultaneous determination of delphinidin-3-glucoside, cyanidin-3-glucoside and cyanidin-3-(6-malonylglucoside) in human plasma and urine after blood orange juice administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Separation, identification, quantification, and method validation of anthocyanins in botanical supplement raw materials by HPLC and HPLC-MS. | Semantic Scholar [semanticscholar.org]
- 6. eprints.usm.my [eprints.usm.my]
- 7. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 8. HPLC Method for Analysis of Anthocyanins (Keracyanin, Delphinidin, Petunidin, Malvidin) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. Separation, identification, quantification, and method validation of anthocyanins in botanical supplement raw materials by HPLC and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research-groups.usask.ca [research-groups.usask.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Delphinidin 3,5-diglucoside
Delphinidin 3,5-diglucoside, a prominent anthocyanin found in pigmented fruits and vegetables, has garnered significant interest within the scientific community for its potential therapeutic properties. This guide provides a comprehensive comparison of its efficacy in controlled laboratory settings (in vitro) and within living organisms (in vivo), supported by experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this natural compound.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the biological activities of Delphinidin and its glycosides, including this compound. Due to the limited availability of data specifically for this compound in some assays, data for the aglycone form, Delphinidin, and other glycosylated forms are also presented for comparative purposes.
Table 1: In Vitro Anticancer Efficacy of Delphinidin and its Glycosides
| Cell Line | Compound | Assay | Endpoint | Result |
| Human Prostate Cancer (PC3) | Delphinidin | Cell Viability | IC50 | ~50 µM |
| Human Breast Cancer (MCF-7) | Delphinidin | Cell Viability | IC50 | > 100 µM |
| Human Non-Small-Cell Lung Cancer (NCI-H441) | Delphinidin | Cell Viability | IC50 | ~58 µM |
| Human Non-Small-Cell Lung Cancer (SK-MES-1) | Delphinidin | Cell Viability | IC50 | ~44 µM |
Table 2: In Vivo Anticancer Efficacy of Delphinidin and its Glycosides
| Animal Model | Cancer Type | Compound | Dosage | Endpoint | Result |
| Athymic Nude Mice | Prostate Cancer (PC3 xenograft) | Delphinidin | 2 mg/animal (i.p. thrice weekly) | Tumor Growth Inhibition | Significant inhibition |
| Athymic Nude Mice | Breast Cancer (MDA-MB-231 xenograft) | Delphinidin-3-glucoside | Not specified | Tumor Growth Inhibition | Significant inhibition[1] |
| Athymic Nude Mice | Non-Small-Cell Lung Cancer (NCI-H441 xenograft) | Delphinidin | 1 and 2 mg/animal | Tumor Growth Inhibition | 27.92% and 45.37% inhibition, respectively[2] |
| Athymic Nude Mice | Non-Small-Cell Lung Cancer (SK-MES-1 xenograft) | Delphinidin | 1 and 2 mg/animal | Tumor Growth Inhibition | 26.34% and 46.01% inhibition, respectively[2] |
Table 3: In Vivo Anti-inflammatory Efficacy of Delphinidin Glycosides
| Animal Model | Inflammation Model | Compound | Dosage | Endpoint | Result |
| Mice | LPS-induced Paw Edema | Delphinidin-3-sambubioside | 15 µM/kg (i.p.) | Paw Edema Inhibition | 89.3% inhibition after 6h[3] |
| Mice | LPS-induced Paw Edema | Delphinidin | 15 µM/kg (i.p.) | Paw Edema Inhibition | 96.3% inhibition after 6h[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or the comparator compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the half-maximal inhibitory concentration (IC50) is calculated.
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Cell Implantation: A specific number of cancer cells (e.g., 1 x 10⁶ cells) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a certain volume, mice are randomly assigned to treatment and control groups. This compound or the vehicle is administered through a specified route (e.g., intraperitoneal injection) at a predetermined schedule.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²)/2.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated.
In Vivo Carrageenan-Induced Paw Edema
-
Animal Model: Rats or mice are used.
-
Baseline Measurement: The initial paw volume of the animals is measured using a plethysmometer.
-
Treatment: Animals are pre-treated with this compound, a positive control (e.g., indomethacin), or a vehicle via a specified route (e.g., oral gavage or intraperitoneal injection).
-
Induction of Edema: After a specific time, a solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of paw edema inhibition is calculated using the formula: [(V_c - V_t) / V_c] × 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.[4]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the key signaling pathways modulated by this compound.
References
- 1. Delphinidin-3-glucoside suppresses breast carcinogenesis by inactivating the Akt/HOTAIR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Delphinidin reduces cell proliferation and induces apoptosis of non-small-cell lung cancer cells by targeting EGFR/VEGFR2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Delphinidin 3,5-diglucoside and Cyanidin-3-glucoside in Oncology Research
An Objective Guide for Researchers and Drug Development Professionals
The field of oncology is increasingly exploring the therapeutic potential of natural compounds. Among these, anthocyanins, a class of flavonoids found in pigmented fruits and vegetables, have garnered significant attention for their anti-cancer properties. This guide provides a detailed comparison of two prominent anthocyanins, Delphinidin (B77816) 3,5-diglucoside and Cyanidin-3-glucoside, based on available preclinical data from cancer cell line studies.
While extensive research exists for the aglycone form, delphinidin, and its 3-glucoside counterpart, specific data on the anti-cancer activity of Delphinidin 3,5-diglucoside is limited in the current scientific literature. This guide, therefore, presents a comprehensive overview of the available information for both Delphinidin (and its common glycosides) and Cyanidin-3-glucoside, highlighting their mechanisms of action and providing a framework for future comparative research.
Quantitative Analysis of Anti-Cancer Effects
The following tables summarize the available quantitative data on the inhibitory effects of Delphinidin and its glycosides, and Cyanidin-3-glucoside on various cancer cell lines. It is important to note the limited direct comparative studies and the prevalence of data on delphinidin aglycone and delphinidin-3-glucoside rather than the 3,5-diglucoside form.
Table 1: Inhibitory Concentration (IC50) Values of Delphinidin and its Glycosides in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Delphinidin | HL-60 (Leukemia) | 1.9 µM | [1] |
| Delphinidin | PEO1 (Ovarian) | 18.7 µM | [2] |
| Delphinidin | SKOV3 (Ovarian) | 40.5 µM | [2] |
| Delphinidin | A549 (Lung) | 55 µM | [2] |
| Delphinidin | SK-MES-1 (Lung) | 58 µM | [2] |
| Delphinidin | NCI-H441 (Lung) | 44 µM | [2] |
| Delphinidin | HCT116 (Colon) | 110 µM | [2] |
| Delphinidin-3-glucoside | HCT-116 (Colorectal) | 395.8 µg/mL | [3][4] |
| Delphinidin-3-glucoside | HT-29 (Colorectal) | 329.1 µg/mL | [4] |
Table 2: Inhibitory Concentration (IC50) Values of Cyanidin-3-glucoside in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Cyanidin-3-glucoside | MCF-7 (Breast) | 110 µg/mL (24h), 60 µg/mL (48h) | [5] |
| Cyanidin-3-glucoside | MKN-45 (Gastric) | 87 µM (24h) | [6] |
| Cyanidin-3-glucoside | HCT-116 (Colorectal) | No significant inhibition to determine IC50 | [3][4] |
Mechanisms of Action: A Comparative Overview
Both Delphinidin and Cyanidin-3-glucoside exert their anti-cancer effects through the modulation of several key cellular processes, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Induction of Apoptosis
Delphinidin and its glycosides have been shown to induce apoptosis in a variety of cancer cells, including breast, prostate, colon, and ovarian cancer lines.[7][8][9] The underlying mechanisms involve the activation of caspase cascades, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2.[8]
Cyanidin-3-glucoside also triggers apoptosis in cancer cells. Studies have demonstrated its ability to induce apoptosis in breast and glioblastoma cell lines by upregulating the expression of pro-apoptotic genes like Bax and p53, while downregulating the anti-apoptotic gene Bcl2.[5]
Cell Cycle Arrest
Delphinidin has been observed to induce cell cycle arrest, particularly at the G2/M phase, in HER-2 positive breast cancer cells and prostate cancer cells.[10][11] This is often associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Similarly, Cyanidin-3-glucoside has been found to cause G2/M phase arrest in certain cancer cell lines.[12] This effect is also linked to the downregulation of key cell cycle proteins.
Signaling Pathways
The anti-cancer activities of both compounds are mediated by their influence on critical signaling pathways that regulate cell growth, proliferation, and survival.
Delphinidin and its Glycosides
Delphinidin has been shown to inhibit several key signaling pathways implicated in cancer progression:
-
PI3K/AKT Pathway: Inhibition of this pathway leads to decreased cell survival and proliferation.[9]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Delphinidin can modulate the ERK1/2 and p38 MAPK pathways, which are involved in cell growth and differentiation.[7][9]
-
NF-κB (Nuclear Factor kappa B) Pathway: By inhibiting the NF-κB pathway, delphinidin can reduce inflammation and cell survival.[10]
-
HER2 Signaling: In HER2-overexpressing breast cancer cells, delphinidin can inhibit HER2 signaling, a key driver of tumor growth.[7]
Caption: Signaling pathways modulated by Delphinidin leading to anti-cancer effects.
Cyanidin-3-glucoside
Cyanidin-3-glucoside has also been reported to modulate several signaling pathways:
-
PI3K/AKT Pathway: Similar to delphinidin, C3G can inhibit this pathway.
-
MAPK Pathway: C3G has been shown to affect MAPK signaling.
-
NF-κB Pathway: Inhibition of NF-κB is another mechanism of C3G's anti-cancer activity.[6]
Caption: Signaling pathways influenced by Cyanidin-3-glucoside in cancer cells.
Experimental Protocols
The following are generalized protocols for key experiments commonly used to assess the anti-cancer effects of compounds like this compound and Cyanidin-3-glucoside.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: A typical workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or Cyanidin-3-glucoside. A control group receives only the vehicle (e.g., DMSO).
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Formazan Formation: The plate is incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Detailed Steps:
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified time, then harvested by trypsinization.
-
Fixation: The cells are washed with PBS and then fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are washed again and then incubated with a staining solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and RNase A is included to prevent the staining of RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed to generate a histogram that shows the number of cells in each phase of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
Detailed Steps:
-
Protein Extraction: Cells are treated with the compounds, and then lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific binding of antibodies.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands is quantified to determine the relative abundance of the target protein.
Conclusion and Future Directions
The available preclinical data suggests that both Delphinidin (and its common glycosides) and Cyanidin-3-glucoside are promising anti-cancer agents, acting through the induction of apoptosis and cell cycle arrest via modulation of key signaling pathways. However, a direct comparison of their efficacy is hampered by the limited number of head-to-head studies and the scarcity of data specifically on this compound.
One study did indicate that in HT1080 human fibrosarcoma cells, delphinidin-3-O-glucoside was effective while cyanidin-3-O-glucoside was not, suggesting potential for differential activity based on the anthocyanidin backbone.[1] Furthermore, in colorectal cancer cell lines, delphinidin-3-glucoside showed inhibitory effects where cyanidin-3-glucoside did not reach an IC50, again pointing to potentially greater potency of delphinidin-based compounds in certain contexts.[3][4]
Future research should focus on direct comparative studies of this compound and Cyanidin-3-glucoside across a panel of cancer cell lines to elucidate their relative potency and therapeutic potential. Such studies will be crucial for guiding the selection and development of these natural compounds as potential anti-cancer therapeutics. Researchers are encouraged to utilize the standardized protocols outlined in this guide to ensure the generation of robust and comparable data.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Delphinidin Inhibits HER2 and Erk1/2 Signaling and Suppresses Growth of HER2-Overexpressing and Triple Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of delphinidin on the proliferation of ovarian cancer cells via PI3K/AKT and ERK 1/2 MAPK signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Dietary Anthocyanidin Delphinidin Induces Apoptosis of Human Prostate Cancer PC3 Cells In vitro and In vivo: Involvement of Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Synthetic versus Natural Delphinidin 3,5-diglucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Delphinidin (B77816) 3,5-diglucoside derived from natural sources versus synthetic manufacturing. While direct comparative studies are scarce, this document synthesizes available data on the antioxidant, anti-inflammatory, and cytotoxic properties of this anthocyanin, offering insights into its therapeutic potential.
Delphinidin 3,5-diglucoside is a naturally occurring anthocyanin responsible for the deep blue and purple pigmentation in many fruits and flowers, such as blueberries and pomegranates.[1][2] It is recognized for its potent antioxidant properties, which are central to its various health benefits.[1] While natural extraction has been the traditional source, chemical synthesis offers a standardized and potentially more scalable alternative.[1][3] This guide will delve into the biological efficacy of this compound, drawing on data from studies on both natural and synthetically produced forms.
Antioxidant Activity
The antioxidant capacity of this compound is a key determinant of its biological function, enabling it to neutralize harmful free radicals and reduce oxidative stress.[1] This activity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power).
Recent research has focused on optimizing the chemical synthesis of delphinidin glucosides to improve yield and purity.[3][4] Studies on these synthetic anthocyanins have confirmed their antioxidant potential and have highlighted that this activity is correlated with the number of hydroxyl groups on the B ring of the molecule.[3][4]
| Antioxidant Assay | Compound | Key Findings | Reference |
| DPPH, ABTS, FRAP | Synthetic Delphinidin-3-O-glucoside and Petunidin-3-O-glucoside | Antioxidant activity increased with the number of B ring hydroxyl substituents. Both synthetic compounds exhibited no cytotoxicity. | [3][4] |
| DPPH | Natural Delphinidin | Showed the strongest antioxidant activity among six common anthocyanidins. | [5] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a typical procedure for assessing the antioxidant activity of this compound.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of the test compound (synthetic or natural this compound) in methanol.
-
A positive control, such as ascorbic acid, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
-
Data Analysis:
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radical) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Anti-inflammatory Activity
Delphinidin and its glycosides have demonstrated significant anti-inflammatory effects. These properties are attributed to their ability to modulate inflammatory signaling pathways and reduce the production of pro-inflammatory mediators.
Studies have shown that delphinidin can suppress the expression of inflammatory mediators like cyclooxygenase (COX-2) and prostaglandin (B15479496) E2. Furthermore, Delphinidin 3-sambubioside, a related compound, has been found to reduce levels of inflammatory cytokines such as IL-6 and TNF-α, and downregulate the NF-κB and MEK1/2-ERK1/2 signaling pathways.[6] While these studies primarily use naturally derived compounds, the identical molecular structure of synthetic this compound suggests it would exhibit similar mechanisms of action.
| Biological Effect | Compound | Model System | Key Findings | Reference |
| Inhibition of Inflammatory Mediators | Natural Delphinidin 3-sambubioside | LPS-stimulated RAW 264.7 cells | Reduced levels of IL-6, TNF-α, iNOS, and NO. Downregulated NF-κB and MEK1/2-ERK1/2 signaling. | [6] |
| Inhibition of Pro-inflammatory Cytokines | Natural Delphinidin | AD and aged mice | Reduced microglia activation and inhibited IL-1β, IL-6, and TNF-α. | 8 |
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages
This protocol describes how to measure the anti-inflammatory effect of this compound by quantifying its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite (B80452) is used to determine the concentration of nitrite in the samples.
-
References
- 1. Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3- O-glucoside and Petunidin-3- O-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Delphinidin Glycosides in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of delphinidin (B77816) glycosides across a range of functional assays. The following sections detail the relative performance of these anthocyanins, offering insights into their therapeutic potential. All quantitative data is summarized for direct comparison, and detailed experimental methodologies for key assays are provided.
Comparative Efficacy of Delphinidin Glycosides
The biological activity of delphinidin can be significantly modulated by the type and position of its glycosidic substitutions. The following table summarizes the head-to-head performance of various delphinidin glycosides in key functional assays.
| Functional Assay | Delphinidin Glycoside | Aglycone (Delphinidin) | Key Findings |
| α-Glucosidase Inhibition | Delphinidin-3-glucoside: IC50 364.32 µM[1] | IC50 4.11 µM[1] | The aglycone is a significantly more potent inhibitor. Glycosylation at the C3 position markedly reduces inhibitory activity.[1] |
| Delphinidin-3-galactoside: IC50 368.87 µM[1] | |||
| Delphin (Delphinidin-3,5-diglucoside): No inhibition detected[1] | Additional glycosylation at the C5 position abolishes activity.[1] | ||
| Xanthine (B1682287) Oxidase Inhibition | Delphinidin-3-O-sambubioside: IC50 17.1 µM[2][3] | Not directly compared in this study | Delphinidin-3-O-sambubioside is a potent inhibitor, with activity comparable to the positive control, allopurinol.[2][3] |
| Delphinidin-3-O-glucoside: IC50 > 2000 µM[2] | The nature of the sugar moiety is critical for inhibitory activity. | ||
| Delphinidin-3-O-rutinoside: IC50 < 2000 µM[2] | |||
| Antioxidant Activity (DPPH Radical Scavenging) | Delphinidin-3-O-glucoside: Less active than aglycone[4] | More active than its glucoside[4] | The aglycone generally exhibits stronger radical scavenging activity. |
| Anti-inflammatory Activity (LPS-induced cytokine reduction) | Delphinidin-3-sambubioside: Effective in reducing IL-6, MCP-1, and TNF-α[5][6] | Also effective, and appears slightly more potent in some in vitro assays.[6] | Both the glycoside and aglycone demonstrate significant anti-inflammatory effects by downregulating the NF-κB and MEK1/2-ERK1/2 signaling pathways.[5][6] |
| Anti-cancer (Cell Transformation Inhibition) | Delphinidin-3-sambubioside: Inhibits cell transformation via MEK1 binding[7] | More potent inhibitor of cell transformation than its sambubioside.[7] | The aglycone shows stronger anti-transformative activity due to a higher binding affinity for MEK1.[7] |
| Anti-cancer (Apoptosis Induction in Colorectal Cancer Cells) | Delphinidin-3-O-glucoside: Induces apoptosis[8] | Not directly compared in this study | Delphinidin-3-O-glucoside significantly increased the percentage of apoptotic HCT 116 cells.[8] |
Experimental Methodologies
α-Glucosidase Inhibition Assay
This assay evaluates the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the digestion of carbohydrates.
-
Enzyme and Substrate: α-glucosidase from Saccharomyces cerevisiae is used with p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Reaction Mixture: The reaction mixture typically contains the enzyme, substrate, and the test compound (delphinidin or its glycosides) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C).
-
Detection: The enzymatic reaction produces p-nitrophenol, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm.
-
Calculation: The inhibitory activity is calculated as the percentage of inhibition compared to a control without the inhibitor. The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition, is then determined from a dose-response curve.
Xanthine Oxidase (XO) Inhibition Assay
This assay measures the inhibition of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid.
-
Enzyme and Substrate: Bovine milk xanthine oxidase is used with xanthine as the substrate.
-
Reaction Mixture: The assay is conducted in a buffer solution (e.g., phosphate buffer, pH 7.5) containing the enzyme, xanthine, and the test compound.
-
Detection: The rate of uric acid formation is monitored by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.
-
Inhibitory Activity: The percentage of XO inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.[2][3]
DPPH Radical Scavenging Assay
This assay assesses the free radical scavenging capacity of a compound.
-
Reagent: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a solvent like methanol (B129727) or ethanol.
-
Reaction: The test compound is added to the DPPH solution.
-
Detection: The reduction of the DPPH radical by the antioxidant results in a color change from purple to yellow, which is measured by the decrease in absorbance at approximately 517 nm.
-
Calculation: The scavenging activity is expressed as the percentage of DPPH radical scavenged. The EC50 or IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is calculated.
Signaling Pathways and Experimental Workflow
Anti-inflammatory Signaling Pathway
Delphinidin and its glycosides have been shown to exert their anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates the inhibition of the LPS-induced inflammatory cascade.
Caption: Inhibition of NF-κB and MAPK/ERK pathways by delphinidin glycosides.
General Experimental Workflow for Cell-Based Assays
The following diagram outlines a typical workflow for assessing the bioactivity of delphinidin glycosides in a cell-based functional assay.
Caption: Workflow for in vitro functional assays with delphinidin glycosides.
References
- 1. Investigation of Anthocyanidins and Anthocyanins for Targeting α-Glucosidase in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical and Theoretical Studies of Antioxidant Properties of Chosen Anthocyanins; A Structure-Dependent Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.cybassets.com [cdn.cybassets.com]
- 7. Comparison of the inhibitory effects of delphinidin and its glycosides on cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Delphinidin 3,5-diglucoside: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of Delphinidin 3,5-diglucoside, a naturally occurring anthocyanin used in various research applications. While this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, adherence to proper disposal protocols is essential.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.[2] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form—whether it is a pure substance, in solution, or present as contaminated material.
1. Assess the Waste Stream: Identify the type of waste to be disposed of:
-
Pure this compound: Unused or expired pure compound.
-
Solutions: Aqueous or solvent-based solutions containing this compound.
-
Contaminated Materials: Items such as gloves, bench paper, pipette tips, and empty containers that have come into contact with the compound.[2]
2. Disposal of Pure Compound and Concentrated Solutions: Pure this compound and its concentrated solutions should be disposed of through a licensed chemical waste disposal service. Do not discharge this chemical into sewer systems.[2]
3. Disposal of Contaminated Solid Waste: Collect all solid materials contaminated with this compound, such as absorbent paper and used PPE, in a designated and clearly labeled waste container.[2] This container should then be handled by a licensed chemical waste disposal service.[2]
4. Handling of Empty Containers: Empty containers should be managed in the same manner as the substance itself.[1] They can be sent for recycling only after being completely emptied and, if necessary, rinsed with an appropriate solvent. The rinsate from the cleaning process should be collected and treated as chemical waste.[2]
Quantitative Data
Currently, there is no publicly available quantitative data regarding specific disposal limits or environmental concentration thresholds for this compound. The following table summarizes its ecological and toxicological profile based on available safety data.
| Parameter | Value | Source |
| Aquatic Hazard Classification | Not classified as hazardous to the aquatic environment | [1] |
| Persistence and Degradability | Theoretical Oxygen Demand: 1,255 mg/mg | [1] |
| Theoretical Carbon Dioxide: 1,792 mg/mg | [1] | |
| Bioaccumulative Potential | Data not available | [1] |
| Endocrine Disrupting Properties | Does not contain an endocrine disruptor at a concentration of ≥ 0.1% | [1] |
Experimental Protocols
The disposal procedures outlined above are based on established safety protocols for laboratory chemical waste management. The primary "experimental" steps involve the segregation and collection of waste, as detailed in the procedural section.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Delphinidin 3,5-diglucoside
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Delphinidin 3,5-diglucoside. The following procedures are designed to ensure a safe laboratory environment and proper management of the substance from reception to disposal.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure personnel safety.[1] The following personal protective equipment should be worn at all times when handling this compound, particularly in its powdered form.
| PPE Category | Item | Specifications and Remarks |
| Eye Protection | Safety glasses or goggles | Should be worn to protect eyes from accidental splashes or dust.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile, latex, or neoprene gloves are suitable. Inspect gloves for any damage before use and wash hands after removal.[3] |
| Body Protection | Laboratory coat | A lab coat should be worn to protect skin and clothing from potential spills.[4] |
| Respiratory Protection | Face mask | Recommended when handling the powder form to prevent inhalation of fine particles.[2] Work in a well-ventilated area or under a fume hood.[2][3] |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the feet are mandatory in the laboratory to protect against spills and falling objects.[4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical for safety and to maintain the integrity of the compound.
1. Preparation and Workspace Setup:
-
Before handling the substance, ensure you have read and understood the Safety Data Sheet (SDS).[3]
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to minimize inhalation risks.[2][3]
-
Ensure the workspace is clean, uncluttered, and equipped with all necessary handling tools such as spatulas, weighing paper, and appropriate containers.[2][5]
-
Locate the nearest eyewash station and safety shower before beginning work.[6]
2. Handling the Substance:
-
Wear the appropriate PPE as detailed in the table above.[4][7]
-
When weighing the powdered substance, do so carefully to avoid creating airborne dust.
-
If creating a solution, add the solid to the liquid solvent slowly to avoid splashing.
-
Clearly label all containers with the chemical name, concentration, date, and any hazard warnings.[4][7]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[2]
-
Keep the container tightly sealed to prevent contamination and degradation.[2] The recommended long-term storage temperature is below -15°C.[8]
-
Store away from incompatible materials. Although specific incompatibilities are not listed, it is good practice to store it separately from strong oxidizing agents.
4. In Case of a Spill or Exposure:
-
Spill: For a small spill, carefully sweep or vacuum the solid material, avoiding dust generation. Place the collected material in a sealed container for disposal. For a liquid spill, absorb with an inert material and place in a suitable container.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.
Disposal Plan
Proper disposal of this compound and its containers is necessary to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of the chemical in accordance with local, state, and federal regulations. It should be treated as chemical waste. Do not dispose of it down the drain or in regular trash.
-
Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads, paper towels) and any contaminated PPE (e.g., gloves) should be placed in a sealed, labeled container and disposed of as chemical waste.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can be disposed of or recycled according to laboratory protocols.
Safety Workflow Diagram
The following diagram illustrates the key stages of safely handling this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. eyecandypigments.com [eyecandypigments.com]
- 3. gz-supplies.com [gz-supplies.com]
- 4. greenwgroup.com [greenwgroup.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 7. saffronchemicals.com [saffronchemicals.com]
- 8. This compound chloride phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 9. DELPHIN - Safety Data Sheet [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
